2-Formyl-5-methoxybenzoic acid
Description
Overview of Benzoic Acid Derivatives in Advanced Organic Synthesis and Medicinal Chemistry
Benzoic acid and its derivatives are a class of organic compounds fundamental to both organic synthesis and medicinal chemistry. ontosight.aiijcrt.org As the simplest aromatic carboxylic acid, benzoic acid itself serves as a precursor for the industrial synthesis of numerous organic substances, such as phenol (B47542). wikipedia.org Its derivatives, which are benzoic acid structures with various substituents, are extensively studied and utilized. ontosight.ai In organic synthesis, they are common reagents for producing esters and other compounds. savemyexams.com For instance, the alkyl side-chains of alkylbenzenes can be oxidized to form benzoic acid derivatives. savemyexams.com
In the realm of medicinal chemistry, benzoic acid derivatives are recognized for their diverse biological activities. ontosight.ai They have been investigated for antimicrobial, anti-inflammatory, and analgesic properties, making them significant in pharmaceutical research. ontosight.aiijcrt.org Scientists have synthesized and tested numerous benzoic acid derivatives for specific therapeutic applications, such as inhibitors for enzymes like influenza neuraminidase and as VLA-4 antagonists for treating inflammatory conditions. acs.orgacs.orgnih.gov The ability to modify the benzoic acid backbone with different functional groups allows for the fine-tuning of a molecule's properties to enhance its biological activity and pharmacokinetic profile. ontosight.ainih.gov
Significance of Dual Functional Groups (Formyl and Methoxy) in 2-Formyl-5-methoxybenzoic Acid
The chemical utility of this compound is largely defined by the presence of its three distinct functional groups: a carboxylic acid, a formyl group (an aldehyde), and a methoxy (B1213986) group. The dual presence of the formyl and methoxy groups, in particular, creates a versatile chemical scaffold.
The formyl group (-CHO) is a highly reactive and synthetically valuable functional group. tcichemicals.comucla.edu It can be readily transformed into various other functionalities; for example, it can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group (an alcohol), or converted into an amine through reductive amination. tcichemicals.com The formyl group also serves as a crucial electrophile, participating in numerous carbon-carbon bond-forming reactions, such as the aldol (B89426) and Wittig reactions, making it a cornerstone for building more complex molecular architectures. tcichemicals.com
The methoxy group (-OCH₃) is an ether linkage that significantly influences the electronic properties of the benzene (B151609) ring. As an electron-donating group, it can make the aromatic ring more susceptible to electrophilic substitution reactions. This electronic influence can affect the reactivity of the other functional groups attached to the ring. cymitquimica.com Furthermore, the methoxy group can enhance a compound's solubility in organic solvents and may participate in hydrogen bonding, which can be crucial for interactions with biological targets like enzymes or proteins. cymitquimica.comontosight.ai
The combination of these groups on a single benzoic acid molecule allows for a wide array of chemical transformations, making this compound a valuable building block in the synthesis of specialty chemicals, heterocyclic compounds, and potential pharmaceutical agents. forecastchemicals.com
Current Research Landscape and Future Directions for this compound
Current research primarily utilizes this compound as a key intermediate or building block for the synthesis of more elaborate organic molecules. Its versatile functional groups allow it to be a starting point for developing specialty chemicals and materials. For example, it is a precursor in the synthesis of methyl 5-formyl-2-methoxybenzoate, another important pharmaceutical intermediate. evitachem.com
The compound and its close derivatives are also subjects of biological investigation. Preliminary research has suggested that this compound may possess several interesting biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. Some studies have even explored its cytotoxic effects against certain cancer cell lines, indicating its potential as a lead compound for developing new anticancer agents.
Future research is likely to continue exploring the synthetic utility of this compound. Its potential to serve as a scaffold for creating novel heterocyclic compounds and complex natural product derivatives remains a promising avenue. Further investigation into its reported biological activities is also a key future direction. Elucidating the mechanisms behind its antimicrobial or cytotoxic effects could lead to the development of new therapeutic agents. The synthesis and evaluation of a wider library of derivatives based on the this compound structure will be crucial in optimizing its biological profile for potential pharmaceutical applications.
Chemical Data and Properties
Below are tables detailing the chemical identifiers and properties of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 4785-56-2 | |
| Molecular Formula | C₉H₈O₄ | nih.gov |
| InChI | InChI=1S/C9H8O4/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-5H,1H3,(H,11,12) | |
| InChI Key | LMWSIQGMRIVDCJ-UHFFFAOYSA-N | |
| SMILES | COC1=CC(=C(C=C1)C=O)C(=O)O | |
| Synonyms | 5-Methoxyphthalaldehydic acid, 2-Carboxy-4-methoxybenzaldehyde |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 180.16 g/mol | nih.gov |
| Monoisotopic Mass | 180.042259 Da |
Table 3: Comparison of this compound with Related Compounds
| Compound Name | Key Structural Difference | Primary Applications/Properties | Source |
| 2-Hydroxy-5-methoxybenzoic Acid | Lacks the formyl group; has a hydroxyl group instead of a carboxyl group at position 1. | Studied for anti-inflammatory and antimicrobial properties. | |
| Methyl 5-formyl-2-methoxybenzoate | The carboxylic acid is esterified to a methyl ester. | A pharmaceutical intermediate with improved lipophilicity. | tcichemicals.com |
| 2-Chloro-5-formylbenzoic Acid | Contains a chloro group instead of a methoxy group. | Precursor for heterocyclic compounds due to increased electrophilicity. | |
| 5-Formyl-2-hydroxy-3-methoxybenzoic Acid | Contains an additional hydroxyl group. | Used in natural product synthesis (e.g., vanillin (B372448) derivatives). | cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-formyl-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWSIQGMRIVDCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428345 | |
| Record name | 2-formyl-5-methoxy-benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4785-56-2 | |
| Record name | 2-formyl-5-methoxy-benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-formyl-5-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Optimization for 2 Formyl 5 Methoxybenzoic Acid
Established Synthetic Routes and Reaction Conditions
The introduction of a formyl group onto an aromatic ring can be accomplished through various formylation reactions. For 2-Formyl-5-methoxybenzoic acid, the primary strategies involve direct formylation of a substituted benzoic acid or multi-step pathways that construct the molecule from different precursors.
Formylation of 5-Methoxybenzoic Acid (Duff Reaction)
The Duff reaction is a formylation method that typically utilizes hexamine (hexamethylenetetramine) as the formyl source for electron-rich aromatic compounds, particularly phenols. wikipedia.org The reaction requires strongly electron-donating substituents on the aromatic ring to proceed efficiently. wikipedia.org Formylation generally occurs at the position ortho to the activating group. wikipedia.org While traditionally applied to phenols, a Duff-like reaction can be performed on methoxy-substituted arenes. For instance, the related compound methyl 5-formyl-2-methoxybenzoate can be synthesized from methyl o-anisate using hexamethylenetetramine in trifluoroacetic acid, followed by reflux. prepchem.com The reaction proceeds via the formation of an iminium intermediate, which is subsequently hydrolyzed to yield the aldehyde. wikipedia.org
Table 1: Duff Reaction Conditions for a Related Methoxy-Substituted Arene
| Starting Material | Reagents | Solvent | Conditions | Product |
|---|
Vilsmeier-Haack Reaction for Formyl Group Introduction
The Vilsmeier-Haack reaction is a widely used and mild method for formylating electron-rich aromatic compounds. chem-station.comijpcbs.com This reaction employs a "Vilsmeier reagent," which is a chloromethyliminium salt typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). chem-station.comchemistrysteps.comwikipedia.org The Vilsmeier reagent acts as the electrophile in an electrophilic aromatic substitution. chem-station.com The resulting iminium ion intermediate is then hydrolyzed during workup to produce the desired aryl aldehyde. wikipedia.org Due to the presence of the activating methoxy (B1213986) group, 5-methoxybenzoic acid derivatives are suitable substrates for this formylation method. chemistrysteps.com
Table 2: General Vilsmeier-Haack Reaction Scheme
| Substrate Type | Reagents | Key Intermediate | Product Type |
|---|
Directed Ortho-Metalation Followed by Formylation
Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org The method relies on a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (like n-butyllithium or s-butyllithium) and directs deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org Both the carboxylic acid (as its carboxylate) and the methoxy group can function as DMGs. wikipedia.org For unprotected 2-methoxybenzoic acid, treatment with s-BuLi/TMEDA at -78°C leads to deprotonation exclusively at the position ortho to the carboxylate group. researchgate.netorganic-chemistry.org The resulting aryllithium intermediate can then be trapped by an electrophile, such as DMF, to introduce the formyl group. This approach offers a direct and highly regioselective route to contiguously substituted benzoic acids that can be difficult to access by other means. unblog.fr
Table 3: Reagents for Directed Ortho-Metalation
| Substrate | Directing Group | Metalating Agent | Formylating Agent |
|---|
Multi-step Synthetic Strategies
Multi-step syntheses provide alternative pathways to this compound, often starting from more readily available precursors. One such strategy involves the methylation of a phenolic precursor. For example, the related compound methyl 5-formyl-2-methoxybenzoate can be prepared from 5-formyl-2-hydroxybenzoic acid. chemicalbook.com This synthesis involves reacting the starting phenol (B47542) with an alkylating agent like iodomethane (B122720) in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. chemicalbook.com Subsequent hydrolysis of the resulting methyl ester would yield the target carboxylic acid. Another approach could begin with the nitration of 5-methoxybenzoic acid, followed by reduction of the nitro group and subsequent conversion to the formyl group via reactions like the Sandmeyer reaction.
Optimization of Reaction Parameters
To maximize the yield and purity of this compound, careful optimization of reaction parameters is crucial. This includes the choice of catalyst, its loading, solvent selection, and temperature control.
Catalyst Selection and Loading (e.g., Pd/C for Hydrogenation Steps)
In multi-step syntheses that involve a hydrogenation step, such as the reduction of a nitro group, the choice of catalyst is critical. Palladium on carbon (Pd/C) is a highly efficient and commonly used catalyst for such transformations. mdpi.com For instance, the hydrogenation of a precursor like 5-Methoxy-2-nitrobenzoic acid to 2-amino-5-methoxybenzoic acid can be carried out effectively using a 10% Pd/C catalyst under a hydrogen atmosphere.
The catalyst loading is an important parameter to optimize. A typical loading for Pd/C is between 5-10% by weight. This range is often sufficient to achieve a complete and clean reaction while minimizing the cost associated with the precious metal catalyst. Using an appropriate catalyst loading helps to minimize the formation of side products and ensures a high conversion rate. The efficiency of the hydrogenation can also be influenced by the solvent, with polar protic solvents like methanol (B129727) often showing good results. nih.gov
Table 4: Parameters for Pd/C Catalyzed Hydrogenation of a Benzoic Acid Derivative
| Substrate | Catalyst | Catalyst Loading | Solvent | Conditions | Product |
|---|
Solvent Effects and Selection (e.g., Polar Aprotic Solvents like DMF, THF)
The choice of solvent is a critical parameter in the synthesis of this compound, significantly influencing reaction rates and yields. Polar aprotic solvents, such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF), are particularly effective for formylation reactions. These solvents are favored because they can dissolve a wide range of organic and inorganic reactants while not participating in hydrogen bonding, which could otherwise interfere with the reactive intermediates. The efficiency of formylation processes, such as the Vilsmeier-Haack reaction which utilizes a DMF/POCl₃ system, is enhanced in these types of solvents. In microwave-assisted organic synthesis, a green chemistry approach, polar organic solvents like DMF and dimethyl sulfoxide (B87167) (DMSO) are preferred due to their ability to efficiently absorb microwave energy, leading to rapid heating and accelerated reaction times. mdpi.com
Temperature Control and its Impact on Reaction Efficiency and Selectivity
Precise temperature management is crucial throughout the synthesis of this compound and its precursors to ensure high efficiency and selectivity. For instance, in related synthetic steps such as nitration or bromination on a benzoic acid derivative, maintaining a low temperature, typically between 0–5°C, is essential to prevent over-oxidation and the formation of unwanted side products. In other synthetic methodologies for related compounds, such as the formylation of methyl o-anisate, the initial addition of reagents is often performed with ice-cooling to manage the initial exothermic reaction. prepchem.com Following the initial phase, the reaction mixture may be heated to reflux for a specific duration, for example, two hours, to drive the reaction to completion. prepchem.com This demonstrates that a carefully controlled temperature profile, involving both cooling and heating stages, is vital for maximizing the yield of the desired product.
Stoichiometric Considerations
The precise ratio of reactants, or stoichiometry, is fundamental to maximizing product yield and minimizing unreacted starting materials and byproducts. In a synthesis of a direct precursor, methyl 5-formyl-2-methoxybenzoate, specific molar ratios are employed to ensure the reaction proceeds efficiently. prepchem.com For example, the reaction may involve methyl o-anisate and hexamethylenetetramine in a carefully measured ratio dissolved in a solvent like trifluoroacetic acid. prepchem.com
Below is a data table illustrating the stoichiometric relationships from a representative synthesis of a key precursor.
| Reactant | Molecular Weight ( g/mol ) | Mass Used (g) | Moles | Molar Ratio (Normalized to Methyl o-anisate) |
| Methyl o-anisate | 166.17 | 16.6 | ~0.100 | 1 |
| Hexamethylenetetramine | 140.19 | 14.0 | ~0.100 | 1 |
Data derived from the synthesis of methyl 5-formyl-2-methoxybenzoate. prepchem.com
Advanced Synthetic Techniques and Industrial Production
Application of Continuous Flow Reactors in Large-Scale Synthesis
For the large-scale industrial production of this compound and other fine chemicals, continuous flow reactors offer significant advantages over traditional batch processing. almacgroup.com This technology, often referred to as flow chemistry, allows for the synthesis to be performed in a continuous stream within a network of tubes or microreactors. almacgroup.com Key benefits include superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. almacgroup.com
The scalability of flow chemistry is a major advantage; a process optimized in the lab can be scaled up for production by simply running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel). almacgroup.com Continuous flow systems can also be integrated with other technologies, such as in-line purification and real-time analytics, to create fully automated and highly efficient manufacturing processes. mdpi.comalmacgroup.com While specific applications for this compound are proprietary, the synthesis of related complex molecules in flow reactors, such as 5-hydroxymethylfurfural (B1680220) (5-HMF), demonstrates the feasibility and benefits of this approach. rsc.orgresearchgate.net
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.comnih.gov Several advanced techniques can be applied to the synthesis of this compound to align with these goals.
| Green Chemistry Technique | Principle | Potential Application in Synthesis |
| Microwave-Assisted Synthesis | Utilizes microwave radiation for rapid and uniform heating of the reaction mixture. mdpi.comnih.gov | Can significantly reduce reaction times from hours to minutes and increase product yield by minimizing byproduct formation. nih.gov |
| Ultrasound-Mediated Synthesis | Employs ultrasonic waves to create cavitation, enhancing reaction rates and efficiency. nih.gov | Considered an eco-friendly process for conserving energy and is effective for both homogeneous and heterogeneous reactions. nih.gov |
| High-Pressure Synthesis (Barochemistry) | Applies high hydrostatic pressure to activate chemical reactions, often reducing the need for high temperatures or harsh catalysts. rsc.org | This method is well-suited for industrial production and can be used in both batch and flow operations, offering a non-traditional activation method. rsc.org |
| Renewable Energy Sources | Utilizes natural energy sources, such as solar radiation, to drive chemical reactions. nih.gov | Concentrated solar radiation can serve as a free, safe, and sustainable energy alternative to conventional heating methods in organic synthesis. nih.gov |
These methods represent a shift towards more sustainable and environmentally benign processes for the production of valuable chemical compounds. mdpi.com
Purity Enhancement and Yield Optimization Strategies
Achieving high purity and maximizing the yield of this compound are critical for its application in further chemical synthesis. A multi-faceted approach is typically employed, beginning with in-process monitoring and ending with robust purification techniques.
In-Process Monitoring: The progress of the synthesis should be carefully tracked using analytical techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). This allows for the determination of the optimal reaction endpoint, preventing the formation of degradation products that can occur if the reaction runs for too long and ensuring that all starting material is consumed.
Purification Techniques: Following the reaction, crude product mixtures require purification to isolate the this compound. Common and effective methods include:
Column Chromatography: The crude residue can be purified by passing it through a silica (B1680970) gel column, using an appropriate solvent system (e.g., a mixture of n-hexane and ethyl acetate) to separate the desired product from impurities. prepchem.com
Recrystallization: This is a powerful technique for achieving high purity. The product obtained from chromatography can be dissolved in a suitable solvent (such as diisopropyl ether) and allowed to slowly crystallize, leaving impurities behind in the solvent. prepchem.com This process often results in the formation of high-purity, colorless crystals. prepchem.com
By combining controlled reaction conditions, real-time monitoring, and effective purification strategies, both the yield and the purity of the final product can be significantly optimized.
Chemical Reactivity and Mechanistic Investigations of 2 Formyl 5 Methoxybenzoic Acid
Reactions of the Formyl Group
The formyl group (-CHO) in 2-Formyl-5-methoxybenzoic acid is a highly reactive and synthetically versatile site on the molecule. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, and the group can readily undergo both oxidation and reduction.
The aldehyde functionality of the formyl group can be easily oxidized to a carboxylic acid. This reaction converts this compound into 5-methoxyisophthalic acid, a dicarboxylic acid. This transformation is a common step in organic synthesis, often employing various oxidizing agents. The reaction proceeds by the addition of oxygen to the carbon-hydrogen bond of the aldehyde.
Common oxidizing agents for this transformation include:
Potassium permanganate (B83412) (KMnO₄)
Chromic acid (H₂CrO₄)
Tollens' reagent ([Ag(NH₃)₂]⁺)
Silver(I) oxide (Ag₂O)
Table 1: Oxidation of this compound
| Reactant | Oxidizing Agent | Product |
|---|
The formyl group can be reduced to a primary alcohol (hydroxymethyl group), yielding 2-(hydroxymethyl)-5-methoxybenzoic acid. This reaction is typically achieved using hydride-based reducing agents. The choice of reagent is crucial to selectively reduce the aldehyde without affecting the carboxylic acid group. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this selective reduction, as it is generally not strong enough to reduce carboxylic acids. In contrast, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the formyl and the carboxylic acid groups.
The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide intermediate.
Table 2: Selective Reduction of this compound
| Reactant | Reducing Agent | Product |
|---|
The electrophilic nature of the formyl group's carbonyl carbon makes it a prime target for nucleophilic attack. This reactivity allows for a variety of carbon-carbon bond-forming reactions, which are fundamental in building more complex molecular structures.
Grignard Reactions: Organomagnesium halides (Grignard reagents, R-MgX) can add to the formyl group to form a secondary alcohol after an acidic workup. The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon.
Wittig Reaction: This reaction uses a phosphonium (B103445) ylide (a Wittig reagent) to convert the aldehyde into an alkene. It is a highly reliable method for forming carbon-carbon double bonds with good stereochemical control.
Aldol (B89426) Condensation: In the presence of a base, the formyl group can react with an enolate ion (from another carbonyl compound) in an aldol addition or condensation reaction, forming a β-hydroxy aldehyde or an α,β-unsaturated aldehyde, respectively.
These reactions highlight the formyl group's role as a key electrophilic center for expanding the molecular framework.
The formyl group of this compound reacts with primary amines under mildly acidic conditions to form imines, also known as Schiff bases. unibuc.ro This condensation reaction involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine. researchgate.net
The formation of the C=N double bond is characteristic of Schiff bases, which are important intermediates in various organic syntheses and have been studied for their biological activities. unibuc.ro The reaction is reversible and typically driven to completion by removing the water that is formed.
Reactions of the Methoxy (B1213986) Group and Aromatic Ring
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity (the position of substitution) of the reaction are heavily influenced by the substituents already present on the ring. masterorganicchemistry.com In this compound, the aromatic ring has three substituents: a formyl group (-CHO), a carboxylic acid group (-COOH), and a methoxy group (-OCH₃).
These groups exert competing electronic effects:
Methoxy Group (-OCH₃): This is a strong activating group. The oxygen atom donates electron density to the ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the substitution. wikipedia.org It is an ortho, para-director.
Formyl Group (-CHO): This is a deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and destabilizing the arenium ion intermediate. It is a meta-director.
Carboxylic Acid Group (-COOH): This is also a deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.org
Regioselectivity:
The positions on the ring relative to the existing substituents are key to predicting the outcome of an electrophilic attack.
The methoxy group at C5 strongly directs incoming electrophiles to its ortho positions (C4 and C6) and its para position (C2, which is already substituted).
The formyl group at C2 directs to its meta positions (C4 and C6).
The carboxylic acid at C1 directs to its meta positions (C3 and C5, with C5 already substituted).
The powerful activating and ortho, para-directing effect of the methoxy group is generally dominant over the deactivating, meta-directing effects of the formyl and carboxylic acid groups. Therefore, electrophilic substitution is most likely to occur at the positions that are ortho to the methoxy group and meta to the deactivating groups. Both C4 and C6 satisfy these conditions. Steric hindrance from the adjacent carboxylic acid group at C1 might slightly disfavor substitution at C6, potentially making C4 the most reactive site for electrophilic attack.
Table 3: Directing Effects of Substituents on this compound
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -COOH | C1 | Electron-withdrawing (Deactivating) | meta (to C3, C5) |
| -CHO | C2 | Electron-withdrawing (Deactivating) | meta (to C4, C6) |
Nucleophilic Substitution Reactions
The chemical structure of this compound features a highly reactive aldehyde (formyl) group, which serves as a primary site for nucleophilic attack. This reactivity is central to its application as a precursor in the synthesis of more complex molecules, particularly various heterocyclic systems. The formyl group's carbonyl carbon is electrophilic and readily undergoes addition-elimination reactions with a wide range of nucleophiles.
One of the significant applications of this reactivity is in the construction of nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products. For instance, the formyl group can react with binucleophilic reagents like hydrazines or amidines in condensation reactions that lead to cyclization. The reaction with hydrazine (B178648) derivatives can yield pyrazole (B372694) structures, while reactions with amidines can be guided to form imidazoles. nih.gov These syntheses often proceed through an initial nucleophilic attack on the formyl carbon, forming a tetrahedral intermediate, followed by dehydration to create a C=N bond (imine or hydrazone formation), and a subsequent intramolecular cyclization.
The general pathway for such heterocycle formation can be outlined as:
Nucleophilic Attack: A nitrogen nucleophile (e.g., from an amidine) attacks the electrophilic carbonyl carbon of the formyl group.
Intermediate Formation: A tetrahedral intermediate is formed.
Dehydration: A water molecule is eliminated to form a C=N double bond.
Cyclization: A second nucleophilic center in the attacking molecule reacts intramolecularly with another electrophilic site, often facilitated by the electronic properties of the benzene ring and its substituents, to close the ring and form the heterocyclic product. nih.gov
These reactions are foundational in synthetic organic chemistry, allowing the aldehyde functionality to act as a linchpin for building diverse molecular architectures. clockss.org
Role in Directing Group Chemistry
The reactivity of the aromatic ring in this compound during electrophilic aromatic substitution (EAS) is governed by the combined influence of its three substituents: the formyl group (-CHO), the methoxy group (-OCH₃), and the carboxylic acid group (-COOH). These groups exert distinct electronic effects that control the position of an incoming electrophile.
Formyl (-CHO) and Carboxylic Acid (-COOH) Groups: Both the formyl and carboxylic acid groups are electron-withdrawing groups (EWGs). quora.comdoubtnut.com They pull electron density out of the benzene ring through both inductive (-I) and resonance (-M) effects. This deactivates the ring towards electrophilic attack, making it less reactive than benzene. By withdrawing electron density, they particularly destabilize the carbocation intermediates (arenium ions) that would be formed if an electrophile were to attack the ortho or para positions. quora.comdoubtnut.com Consequently, the meta position, which is less deactivated, becomes the most favorable site for substitution. Therefore, both the formyl and carboxylic acid groups are classified as meta-directors. quora.comdoubtnut.comquora.comdoubtnut.com
Methoxy (-OCH₃) Group: In contrast, the methoxy group is an electron-donating group (EDG). While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect (-I), its powerful electron-donating resonance effect (+M) through its lone pairs is dominant. This effect significantly increases the electron density at the ortho and para positions, stabilizing the corresponding arenium ion intermediates and strongly directing incoming electrophiles to these sites.
The presence of both activating (ortho, para-directing) and deactivating (meta-directing) groups on the same ring leads to a competitive scenario. In this compound, the methoxy group at C5 directs ortho to itself (to C4 and C6) and para to itself (to C2, which is already substituted). The formyl group at C2 directs meta to itself (to C4 and C6). The carboxylic acid group at C1 directs meta to itself (to C3 and C5). In this case, the directing effects are cooperative; the powerful activating effect of the methoxy group and the directing effects of the two deactivating groups all favor substitution at the C4 and C6 positions.
Mechanistic Studies
Kinetic and Thermodynamic Aspects of Key Reactions
Detailed kinetic studies on this compound itself are not widely published, but extensive research on the oxidation of substituted benzaldehydes to their corresponding benzoic acids provides a strong framework for understanding its kinetic behavior. acs.orgresearchgate.netsphinxsai.com These reactions are typically found to be first-order with respect to both the benzaldehyde (B42025) and the oxidizing agent. acs.org
The rate of these reactions is highly sensitive to the nature of the substituents on the aromatic ring. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups slow it down. This is often quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). A positive value for the reaction constant (ρ) indicates that the reaction is facilitated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value, commonly observed in oxidation reactions, signifies an electron-deficient reaction center in the rate-determining step. researchgate.netsphinxsai.com
Kinetic data from studies on various monosubstituted benzaldehydes can be used to predict the reactivity of the target compound. The methoxy substituent is known to influence reaction rates, and its effect can be compared to other groups.
Table 1: Relative Rate Constants for the Oxidation of Substituted Benzaldehydes
Note: Data is illustrative and compiled from general findings in kinetic studies of benzaldehyde oxidation.
Thermodynamic parameters, such as the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation, can be calculated from the temperature dependence of the reaction rates. sphinxsai.com These parameters provide insight into the transition state of the reaction. For example, a large negative entropy of activation suggests a highly ordered transition state.
Computational Chemistry Approaches to Reaction Pathways
Computational chemistry provides powerful tools for elucidating the detailed mechanisms of reactions involving this compound. Methods like Density Functional Theory (DFT) are frequently employed to model reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and predict the feasibility of a proposed mechanism.
For instance, in studying nucleophilic substitution at the formyl group, computational models can map the potential energy surface of the reaction. This allows for the precise characterization of the transition state structure and the calculation of the activation energy barrier, which is directly related to the reaction rate. Fukui indices can be calculated to predict the most likely sites for electrophilic and nucleophilic attack on the molecule.
Similarly, for electrophilic aromatic substitution, DFT calculations can determine the relative stabilities of the different possible arenium ion intermediates (ortho, meta, para). By comparing the activation energies for the formation of these intermediates, the directing effects of the substituents can be quantitatively confirmed. The calculations can visualize the distribution of electron density and molecular orbitals, providing a clear picture of how the formyl, methoxy, and carboxyl groups electronically influence the aromatic ring's reactivity.
Influence of Substituent Positioning on Reactivity
Electronic Effects: The reactivity is a balance between the deactivating, meta-directing nature of the formyl and carboxyl groups and the activating, ortho, para-directing nature of the methoxy group. researchgate.net The acidity of the carboxylic acid, a key measure of its reactivity, is influenced by the other substituents. The electron-withdrawing formyl group increases the acidity (lowers the pKa) compared to benzoic acid, while the electron-donating methoxy group decreases it. The net effect is a complex outcome of their combined inductive and resonance contributions.
Ortho Effect: The positioning of the formyl group ortho to the carboxylic acid group introduces potential steric hindrance and intramolecular interactions. The proximity of these two groups can influence the conformation of the molecule. For example, intramolecular hydrogen bonding could occur between the carboxylic acid proton and the formyl oxygen, which can affect the acidity of the carboxyl group and the electrophilicity of the formyl carbon. This "ortho effect" often leads to reactivity patterns that are not simply predicted by electronic effects alone.
Cooperative and Competitive Effects: As discussed in the context of directing groups, the substituents can act cooperatively or competitively. For electrophilic substitution, the methoxy group and the two EWGs largely cooperate in directing incoming groups to the C4 and C6 positions. For nucleophilic reactions at the formyl carbon, the electron-withdrawing nature of the adjacent carboxyl group and the methoxy group at the para position will modulate the electrophilicity of the carbonyl carbon, thereby influencing the rate of reaction.
Derivatives and Analogs of 2 Formyl 5 Methoxybenzoic Acid: Synthesis and Structure Activity Relationships
Synthesis and Characterization of Key Derivatives
This section details the synthetic methodologies and characterization of several important derivatives and analogs of 2-Formyl-5-methoxybenzoic acid.
Methyl 5-Formyl-2-methoxybenzoate
Methyl 5-formyl-2-methoxybenzoate is a key derivative where the carboxylic acid group is esterified. Its synthesis has been approached through several routes.
One common method involves the formylation of methyl 2-methoxybenzoate (B1232891) (methyl o-anisate). In a typical procedure, methyl o-anisate is treated with hexamethylenetetramine in trifluoroacetic acid, followed by reflux and purification, yielding colorless crystals of the desired product. prepchem.com An alternative industrial-scale synthesis cools a mixture of methyl 2-methoxybenzoate and methanesulfonic acid before adding urotropine (hexamethylenetetramine) and heating the reaction. This method has been reported to achieve a high yield of up to 94%. google.com
Another synthetic pathway starts from salicylic (B10762653) acid. The first step is the methylation of both the hydroxyl and carboxylic acid groups to produce methyl 2-methoxybenzoate. This intermediate is then subjected to formylation using urotropine and methanesulfonic acid to yield the final product. google.com
The characterization of Methyl 5-Formyl-2-methoxybenzoate is confirmed through various analytical techniques.
| Property | Value | Source |
| Melting Point | 85-86 °C | prepchem.com |
| ¹H NMR (DMSO-d6, 300MHz) δ (ppm) | 9.92 (s, 1H), 8.20-8.21 (d, 1H), 8.08-8.11 (dd, 1H), 7.37-7.39 (d, 1H), 3.94 (s, 3H), 3.83 (s, 3H) | google.com |
2-Chloro-5-formylbenzoic Acid Analogs
2-Chloro-5-formylbenzoic acid serves as a precursor for various analogs. The presence of the chloro and formyl groups influences its reactivity, making it a versatile building block in organic synthesis. These functional groups allow for a range of chemical transformations, including oxidation, reduction, and substitution reactions. For instance, the formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, while the chloro group can be substituted.
A notable class of analogs are the 2-chloro-5-sulfamoylbenzoic acids. The synthesis of these compounds can be achieved through the diazotization of a corresponding 2-amino-5-sulfamoylbenzoic acid, followed by treatment with a metal chloride. This process provides a pathway to a variety of sulfamoylbenzoic acid derivatives with potential biological activities.
The structure-activity relationship of benzoic acid derivatives is influenced by the nature and position of substituents on the aromatic ring. For example, in a study on the anti-sickling properties of benzoic acid derivatives, it was found that electron-donating groups on the benzene (B151609) ring with average lipophilicity were favorable for activity. bldpharm.com Another study on the inhibition of α-amylase by benzoic acid derivatives indicated that a hydroxyl group at the 2-position had a positive effect on inhibitory activity, while a methoxy (B1213986) group at the 2-position and a hydroxyl group at the 5-position had a negative effect. sciencemadness.org
2-Hydroxy-5-methoxybenzoic Acid (5-Methoxysalicylic Acid) Analogs
2-Hydroxy-5-methoxybenzoic acid, also known as 5-methoxysalicylic acid, is a naturally occurring compound found in the castoreum of beavers. wikipedia.org It serves as a scaffold for the synthesis of various analogs with diverse biological activities. The synthesis of 5-methoxysalicylic acid itself can be achieved by substituting carbon tetrachloride for chloroform in the Reimer-Tiemann reaction with hydroquinone monomethyl ether, which results in the formation of the corresponding hydroxy acid. scribd.com
The structure-activity relationship of salicylic acid derivatives has been a subject of extensive research. For instance, the synthesis of various salicylic acid derivatives containing conjugated isoxazoline analogues and tryptamine-based derivatives has been explored to investigate their biological activities. bldpharm.com The introduction of different substituents on the salicylic acid core can significantly modulate the biological properties of the resulting compounds.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Hydroxy-5-methoxybenzoic acid | 2612-02-4 | C₈H₈O₄ | 168.15 |
| 2-Hydroxy-3-methoxybenzoic acid | 877-22-5 | C₈H₈O₄ | 168.15 |
| 2-Hydroxy-4-methoxybenzoic acid | 2237-36-7 | C₈H₈O₄ | 168.15 |
5-Formyl-2-hydroxy-3-methoxybenzoic Acid (5-Formyl-3-methoxysalicylic Acid)
5-Formyl-2-hydroxy-3-methoxybenzoic acid is a derivative of salicylic acid with both a formyl and a methoxy group. Its synthesis can be envisioned through the formylation of 2-hydroxy-3-methoxybenzoic acid. The Reimer-Tiemann reaction, which involves the ortho-formylation of phenols using chloroform in a basic solution, is a plausible method for introducing the formyl group at the 5-position of the 2-hydroxy-3-methoxybenzoic acid ring. quora.comunacademy.com
Alternatively, the Vilsmeier-Haack reaction could be employed. This reaction uses a substituted amide (like N,N-dimethylformamide) and phosphorus oxychloride to generate a Vilsmeier reagent, which then acts as the formylating agent for electron-rich aromatic rings. wikipedia.orgchemistrysteps.comyoutube.comorganic-chemistry.orgijpcbs.com
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Formyl-2-hydroxy-3-methoxybenzoic acid | 3507-08-2 | C₉H₈O₅ | 196.16 |
| Ethyl 5-formyl-2-hydroxy-3-methoxybenzoate | 3517-02-0 | C₁₁H₁₂O₅ | 224.21 |
2-Formyl-4-hydroxy-5-methoxybenzoic acid
2-Formyl-4-hydroxy-5-methoxybenzoic acid is another structural isomer of interest. A potential synthetic route to this compound is the formylation of 2-hydroxy-4-methoxybenzoic acid. ias.ac.in The introduction of a formyl group onto a phenolic compound can be achieved through methods like the Reimer-Tiemann or Vilsmeier-Haack reactions, which are effective for the formylation of electron-rich aromatic systems. sciencemadness.orgscribd.comunacademy.comwikipedia.orgchemistrysteps.comyoutube.comorganic-chemistry.orgijpcbs.commychemblog.com
A related synthesis of 2-hydroxy-4,5-dimethoxybenzoic acid from 2,4,5-trimethoxybenzoic acid in a polar aprotic solvent with a linear or cyclic amine has been reported, suggesting that manipulation of methoxy groups on the benzoic acid ring is feasible. google.com
| Property | Value |
| CAS Number | 1895397-08-6 |
| Molecular Formula | C₉H₈O₅ |
| Molecular Weight | 196.16 g/mol |
| SMILES Code | O=C(O)C1=CC(OC)=C(O)C=C1C=O |
2-Formyl-5-methylbenzoic acid
2-Formyl-5-methylbenzoic acid can be synthesized through various methods. One approach is the oxidation of the corresponding aldehyde, 2,5-dimethylbenzaldehyde (o-tolualdehyde), using an oxidizing agent. sigmaaldrich.com The oxidation of aldehydes to carboxylic acids is a common transformation in organic synthesis. wikipedia.orgncert.nic.in
Alternative synthetic strategies include the iodocyclization of 5-methylbenzene with hydroiodic acid and potassium iodide, or the allylation of 2-formylbenzoic acid with allyl bromide. biosynth.com
| Property | Value | Source |
| CAS Number | 150867-03-1 | biosynth.com |
| Molecular Formula | C₉H₈O₃ | biosynth.comuni.lu |
| Molecular Weight | 164.16 g/mol | biosynth.comuni.lu |
| SMILES Code | CC1=CC(=C(C=C1)C=O)C(=O)O | biosynth.comuni.lu |
2-Fluoro-6-formyl-3-methoxybenzoic acid
A potential synthetic strategy could commence with a suitably substituted benzene derivative, such as 3-fluoro-2-methoxytoluene. The synthesis could proceed through the following conceptual steps:
Ortho-formylation: The introduction of the formyl group ortho to the fluorine atom would be a key step. Directed ortho-metalation (DoM) is a powerful technique for achieving such regioselectivity. acs.org By treating the starting material with a strong lithium base like n-butyllithium or s-butyllithium in the presence of a directing group, a metalated intermediate is formed. In this case, the fluorine atom and the methoxy group could potentially direct the lithiation to the C6 position. Subsequent quenching with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), would yield the desired 2-fluoro-6-formyl-3-methoxytoluene.
Oxidation of the Methyl Group: The final step would involve the oxidation of the methyl group to a carboxylic acid. This transformation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. The reaction is typically performed under heating in an aqueous solution. Careful control of reaction conditions would be necessary to avoid over-oxidation or side reactions involving the aldehyde group. An alternative would be a two-step process involving benzylic bromination followed by hydrolysis and oxidation.
It is important to note that the electronic effects of the existing substituents (fluoro and methoxy groups) will influence the reactivity of the aromatic ring and the regioselectivity of the formylation step. The fluorine atom is an ortho-, para-director but deactivating, while the methoxy group is an ortho-, para-director and activating. Their combined influence would need to be carefully considered in the optimization of the reaction conditions.
2-Formyl-6-methoxybenzoic acid
Similar to its fluorinated analog, the synthesis of 2-formyl-6-methoxybenzoic acid can be approached through the strategic functionalization of a simpler starting material. A plausible starting material for this synthesis is 2-methoxy-6-methylbenzoic acid.
A potential synthetic route is as follows:
Protection of the Carboxylic Acid: To prevent interference from the acidic proton of the carboxylic acid during subsequent steps, it would be prudent to protect this functional group. Esterification, for instance, by reaction with methanol (B129727) in the presence of an acid catalyst, would convert the carboxylic acid to a methyl ester.
Benzylic Bromination: The methyl group can be selectively functionalized through a radical bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This would yield the corresponding benzyl bromide derivative.
Oxidation to Aldehyde: The benzyl bromide can then be oxidized to the aldehyde. Several methods are available for this transformation, including the Sommelet reaction or the use of oxidizing agents like dimethyl sulfoxide (B87167) (DMSO) in the Kornblum oxidation.
Deprotection: Finally, the protecting group on the carboxylic acid would be removed. In the case of a methyl ester, this can be achieved through hydrolysis using either acidic or basic conditions to yield the desired 2-formyl-6-methoxybenzoic acid.
An alternative approach could involve the direct formylation of 2-methoxybenzoic acid. However, achieving regioselectivity for the formylation at the C6 position in the presence of the carboxylic acid and methoxy groups would be a significant challenge.
Impact of Structural Modifications on Chemical Behavior
Electronic Effects of Different Substituents
The chemical behavior of this compound and its derivatives is significantly influenced by the electronic effects of the substituents on the benzene ring. These effects can be broadly categorized as inductive effects and resonance (or mesomeric) effects.
Formyl Group (-CHO): The formyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atom and the resonance stabilization of the negative charge in the carbonyl group. It deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. The electron-withdrawing nature of the formyl group also increases the acidity of the carboxylic acid.
Fluoro Group (-F): The fluorine atom is highly electronegative and thus exerts a strong electron-withdrawing inductive effect (-I). Like the methoxy group, it also possesses lone pairs that can be donated to the aromatic ring via resonance (+M). However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine, the resonance effect is much weaker than the inductive effect. Therefore, fluorine is considered a deactivating group but an ortho-, para-director.
Steric Hindrance and its Influence on Reactivity
Steric hindrance, the spatial arrangement of atoms and groups within a molecule that impedes chemical reactions, plays a crucial role in the reactivity of ortho-substituted benzoic acid derivatives. wikipedia.org
In compounds like 2-fluoro-6-formyl-3-methoxybenzoic acid and 2-formyl-6-methoxybenzoic acid, the presence of substituents in the positions ortho to the carboxylic acid group forces the carboxyl group to twist out of the plane of the benzene ring. stackexchange.comquora.com This phenomenon, known as the "ortho effect," has a significant impact on the acidity of the benzoic acid. wikipedia.org The twisting disrupts the resonance between the carboxyl group and the aromatic ring, which in the case of unsubstituted benzoic acid, delocalizes the negative charge of the carboxylate anion and stabilizes it. stackexchange.com By inhibiting this resonance, the ortho substituents can lead to an increase in the acidity of the benzoic acid compared to its meta and para isomers, and even to unsubstituted benzoic acid itself. quora.com
The steric bulk of the ortho substituents also influences the reactivity of the formyl group. The approach of a nucleophile to the carbonyl carbon of the formyl group can be sterically hindered by the adjacent methoxy and fluoro groups. This can lead to a decrease in the rate of nucleophilic addition reactions at the formyl group compared to less substituted benzaldehydes.
Regioselectivity and Diastereoselectivity in Derivative Synthesis
The synthesis of derivatives of this compound often involves reactions where the control of regioselectivity and diastereoselectivity is paramount.
Regioselectivity , the preference for one direction of bond making or breaking over all other possible directions, is a key consideration in the functionalization of the aromatic ring. For instance, in electrophilic aromatic substitution reactions on a molecule like this compound, the directing effects of the existing substituents will determine the position of the incoming electrophile. The formyl group is a meta-director, while the methoxy group is an ortho-, para-director. Their combined influence will dictate the regiochemical outcome of the reaction. Similarly, in directed ortho-metalation reactions, the choice of the directing group and the reaction conditions are crucial for achieving high regioselectivity. acs.org
Diastereoselectivity , the preferential formation of one diastereomer over another, becomes important when a new stereocenter is created in a molecule that already contains a stereocenter. While the parent compound this compound is achiral, the synthesis of certain derivatives, for example, through aldol (B89426) condensation reactions involving the formyl group, can lead to the formation of new stereocenters. The facial selectivity of the nucleophilic attack on the carbonyl carbon of the formyl group can be influenced by the steric and electronic properties of the substituents on the aromatic ring, potentially leading to a preference for one diastereomer over the other. The use of chiral catalysts or auxiliaries can also be employed to control the diastereoselectivity of such reactions.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies would focus on how modifications to the formyl, methoxy, and carboxylic acid groups, as well as the substitution pattern on the aromatic ring, affect their interaction with a biological target, such as an enzyme or a receptor.
While specific SAR studies for 2-fluoro-6-formyl-3-methoxybenzoic acid and 2-formyl-6-methoxybenzoic acid are not extensively reported, general principles can be inferred from studies on related benzaldehyde (B42025) and benzoic acid derivatives. For instance, in the context of enzyme inhibition, the following structural features are often important:
The Aldehyde Group: The formyl group can act as a hydrogen bond acceptor and can also participate in covalent interactions with nucleophilic residues (e.g., serine, cysteine) in the active site of an enzyme. The reactivity of the aldehyde is modulated by the electronic effects of the other ring substituents.
The Methoxy Group: The methoxy group can influence the lipophilicity of the molecule, which affects its ability to cross cell membranes and bind to hydrophobic pockets in a protein. It can also act as a hydrogen bond acceptor.
The Carboxylic Acid Group: The carboxylate group is often involved in forming salt bridges or hydrogen bonds with positively charged amino acid residues (e.g., lysine, arginine) in a binding site.
The Fluoro Group: The introduction of a fluorine atom can alter the electronic properties of the molecule, influence its metabolic stability, and enhance its binding affinity through favorable electrostatic interactions.
A study on benzaldehyde derivatives as α-glucosidase and α-amylase inhibitors revealed that the position and number of hydroxyl and methoxy groups significantly impacted their inhibitory activity. nih.gov For example, 4-methoxy-2-hydroxybenzaldehyde was found to be a potent α-amylase inhibitor. nih.gov This suggests that the relative positions of the oxygen-containing functional groups are critical for effective interaction with the enzyme's active site.
The following table summarizes the key structural features and their likely impact on biological activity based on general SAR principles for related compounds.
| Structural Feature | Potential Role in Biological Activity |
| Formyl Group | Hydrogen bond acceptor; potential for covalent bond formation with active site nucleophiles. |
| Methoxy Group | Influences lipophilicity; hydrogen bond acceptor. |
| Carboxylic Acid | Forms salt bridges and hydrogen bonds with basic amino acid residues. |
| Fluoro Group | Modulates electronic properties; can enhance binding affinity and metabolic stability. |
| Substitution Pattern | Determines the overall shape and electronic distribution of the molecule, affecting its fit and interaction with the biological target. |
Further research involving the synthesis and biological evaluation of a library of derivatives of this compound would be necessary to establish a detailed and quantitative structure-activity relationship.
Correlating Structural Features with Biological Activities
The biological activity of derivatives of this compound is intrinsically linked to the nature and position of functional groups on the aromatic ring. The interplay between the carboxylic acid, formyl, and methoxy groups, along with other introduced substituents, dictates the molecule's interaction with biological targets. Structure-activity relationship (SAR) studies on analogous benzoic acid derivatives reveal key principles that govern their efficacy as enzyme inhibitors, antimicrobial agents, and cytotoxic compounds.
A significant body of research focuses on how hydroxyl and methoxy groups influence the biological properties of benzoic acid scaffolds. For instance, in the context of enzyme inhibition, the specific placement of these groups is critical. Studies on the inhibition of α-amylase, a key enzyme in carbohydrate metabolism, by various phenolic acids demonstrated that the position of methoxy groups can significantly alter inhibitory potency. While a hydroxyl group at the 2-position was found to have a strong positive effect on inhibitory activity, methoxylation at this same position led to a decrease in activity. nih.govnih.gov Similarly, a hydroxyl group at the 5-position was also found to have a negative effect on inhibition. nih.gov This suggests that for derivatives of this compound, modifications to the methoxy group or its replacement could be a key strategy to modulate enzyme inhibitory activity. The negative impact of the 5-position substituent highlights the sensitivity of this location in receptor binding.
The formyl group, being a reactive aldehyde, is a crucial anchor for synthetic modifications. Its conversion into other functionalities like Schiff bases, hydrazones, or heterocyclic rings can lead to compounds with a wide spectrum of biological activities. For example, hydrazide-hydrazones derived from 3-methoxybenzoic acid have shown promising antibacterial activity, particularly against Bacillus species, with potencies sometimes exceeding those of standard antibiotics like cefuroxime or ampicillin. nih.gov This indicates that derivatizing the formyl group of the parent compound into a hydrazone moiety is a viable strategy for developing potent antibacterial agents.
The synergistic effect of multiple functional groups is also a critical consideration. The anticancer activity of methoxyflavones, for example, is influenced by the interplay between methoxy and hydroxyl groups, which affects the molecule's lipophilicity and hydrogen-bonding capacity. mdpi.com This balance is crucial for membrane transfer and interaction with protein targets, ultimately leading to cytotoxic effects in cancer cell lines. mdpi.com
The table below summarizes the structure-activity relationships observed in compounds analogous to this compound derivatives.
| Compound Class | Structural Feature | Effect on Biological Activity | Example Activity |
| Benzoic Acid Derivatives | Methoxy group at 2-position | Negative | α-Amylase Inhibition nih.govnih.gov |
| Benzoic Acid Derivatives | Hydroxyl group at 5-position | Negative | α-Amylase Inhibition nih.gov |
| Methoxybenzoic Acid Hybrids | p-Methoxybenzoic acid moiety | Positive | in vivo Antibacterial nih.gov |
| Hydrazones of Methoxybenzoic Acid | Hydrazone moiety | Positive | Antibacterial (Bacillus spp.) nih.gov |
| Benzimidazole Derivatives | Bulky alkyl group (tert-butyl) | Positive | Angiotensin II Antagonism nih.govresearchgate.net |
Designing and Synthesizing Novel Analogs with Enhanced Properties
The design of novel analogs of this compound with enhanced biological properties is a rational process guided by established SAR principles and synthetic feasibility. The parent molecule serves as a versatile scaffold, offering three distinct functional groups—carboxylic acid, formyl, and methoxy—that can be selectively modified to optimize interactions with biological targets and improve pharmacokinetic profiles.
Design Strategies:
A primary design strategy involves the modification of the formyl and carboxyl groups to generate diverse libraries of compounds. The formyl group is an excellent electrophile, readily participating in reactions to form new carbon-carbon and carbon-nitrogen bonds.
Reductive Amination: The formyl group can be converted to an amine, which can then be functionalized to introduce various side chains. This is a common strategy in drug discovery to explore the chemical space around a core scaffold. For instance, the synthesis of potent dopamine D3-selective antagonists has utilized reductive amination to introduce dimethylamine moieties. nih.gov
Condensation Reactions: The formyl group can be condensed with amines, hydrazines, or active methylene (B1212753) compounds to synthesize Schiff bases, hydrazones, and various heterocyclic systems like benzimidazoles or thienopyridines. nih.govresearchgate.net These new structures can introduce additional hydrogen bond donors/acceptors and aromatic systems, potentially enhancing binding to target proteins.
Amide Coupling: The carboxylic acid group is typically activated and coupled with a diverse range of amines to form amides. This approach was successfully used in the synthesis of 5-alkylsulfamoyl benzimidazole derivatives, where different amines were coupled to a sulfonyl chloride intermediate to generate a library of Angiotensin II receptor antagonists. nih.govresearchgate.net
Another key strategy focuses on modifying the substitution pattern on the benzene ring.
Bioisosteric Replacement: The methoxy group at the 5-position can be replaced with other functional groups of similar size and electronic properties (bioisosteres) to fine-tune activity. For example, replacing it with a hydroxyl, a small alkyl group, or a halogen could alter the compound's hydrogen-bonding potential and lipophilicity, leading to improved potency or selectivity.
Introduction of Bulky Groups: Based on the principle that bulky substituents can enhance receptor binding, novel analogs can be designed by introducing groups like tert-butyl or cyclohexyl onto the aromatic ring or as part of a side chain. nih.gov
Synthetic Approaches:
The synthesis of these novel analogs often begins with the parent this compound or a closely related precursor. A general synthetic scheme might involve the protection of the carboxylic acid as an ester, followed by modification of the formyl group, and concluding with deprotection.
For example, to synthesize a series of amide derivatives, the following steps could be employed:
Esterification: The carboxylic acid of this compound is converted to a methyl or ethyl ester to prevent its interference in subsequent reactions.
Formyl Group Modification: The aldehyde is then reacted. For instance, it could undergo a condensation reaction with a substituted hydrazine (B178648) to form a series of hydrazones.
Hydrolysis: The ester is hydrolyzed back to the carboxylic acid.
Amide Coupling: The resulting carboxylic acid is activated (e.g., using HATU or EDC/HOBt) and coupled with a library of primary or secondary amines to produce the final amide analogs. nih.gov
A concrete example from related chemistry is the synthesis of thieno[2-3-b]pyridine analogues with anti-proliferative activity. The synthesis started from 2-cyanothioacetamide and an enamine, which were reacted to form a substituted pyridine core. mdpi.com This core was then further elaborated through a series of reactions, including coupling with various substituted anilines, demonstrating how complex heterocyclic systems can be built from simple starting materials to achieve potent biological activity. mdpi.com The table below outlines potential synthetic strategies and their intended outcomes for enhancing the properties of this compound analogs.
| Synthetic Strategy | Target Moiety | Reaction Example | Desired Enhancement |
| Amide Coupling | Carboxylic Acid | EDC/HOBt coupling with amines | Improved receptor binding, altered solubility nih.gov |
| Hydrazone Formation | Formyl Group | Condensation with hydrazides | Enhanced antimicrobial activity nih.gov |
| Reductive Amination | Formyl Group | NaBH(OAc)₃ with amines | Introduction of flexible side chains nih.gov |
| Chlorosulfonation & Amination | Benzene Ring | Chlorosulfonic acid followed by amine addition | Introduction of sulfonamide groups for new binding interactions researchgate.net |
By combining rational design based on SAR data with versatile synthetic methodologies, novel derivatives of this compound can be systematically developed to yield compounds with superior potency, selectivity, and drug-like properties.
Spectroscopic and Chromatographic Characterization Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Formyl-5-methoxybenzoic acid by mapping the chemical environments of its proton and carbon nuclei.
Proton NMR (¹H NMR) analysis confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aldehyde, methoxy (B1213986), aromatic, and carboxylic acid protons. The acidic proton of the carboxyl group typically appears as a broad singlet far downfield, often above 10 ppm, and its position can be concentration and solvent-dependent. The aldehyde proton is also highly deshielded and is expected to resonate as a singlet in the range of 9.8-10.2 ppm. The three protons of the methoxy group will appear as a sharp singlet, typically around 3.8-4.0 ppm. The aromatic region will display signals for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns determined by the electronic effects of the formyl, carboxyl, and methoxy substituents.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -COOH | >10 | Broad Singlet |
| -CHO | 9.8 - 10.2 | Singlet |
| Ar-H | 7.0 - 8.0 | Multiplet |
Note: Data are based on typical chemical shift ranges for these functional groups and require experimental verification.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbons of the carboxylic acid and the aldehyde group are the most deshielded, appearing significantly downfield (typically >165 ppm). The carbon atom of the formyl group is generally found around 190 ppm, while the carboxylic acid carbon is closer to 170 ppm. The aromatic carbons resonate in the 110-160 ppm range, with the carbon attached to the electron-donating methoxy group appearing more upfield compared to those influenced by the electron-withdrawing carbonyl groups. The methoxy carbon itself will produce a signal in the upfield region, typically around 55-60 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -C OOH | ~170 |
| -C HO | ~190 |
| Aromatic C-O | ~155-160 |
| Aromatic C-C=O | ~130-140 |
| Aromatic C-H | ~110-130 |
Note: Data are based on typical chemical shift ranges and require experimental verification.
While specific 2D NMR studies for this compound are not widely reported in the literature, these techniques are indispensable for unambiguous structural assignment.
COSY (Correlation Spectroscopy) would be used to establish the coupling relationships between protons, confirming the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the aromatic C-H pairs and the methoxy group.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would confirm the placement of the functional groups on the aromatic ring by showing correlations from the aldehyde proton to adjacent aromatic carbons, and from the methoxy protons to the carbon at the C-5 position.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.
ESI-MS is a soft ionization technique ideal for confirming the molecular weight of polar molecules like this compound. The compound has a molecular weight of 180.16 g/mol . In positive ion mode, the expected pseudomolecular ion would be [M+H]⁺ at an m/z of 181.17. In negative ion mode, which is common for acidic compounds, the expected ion would be the deprotonated molecule [M-H]⁻ at an m/z of 179.15. The high accuracy of modern mass spectrometers allows for the verification of the elemental formula (C₉H₈O₄).
Direct analysis of this compound by GC-MS is challenging due to its high polarity and low volatility, primarily because of the carboxylic acid group. This can lead to poor peak shape, low sensitivity, and thermal decomposition in the injector or column. To overcome these issues, derivatization is required prior to analysis.
A common approach is silylation , where the acidic proton of the carboxyl group is replaced with a nonpolar silyl group, such as a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis. The resulting TMS ester of this compound would have a higher molecular weight and exhibit characteristic fragmentation patterns in the mass spectrometer, allowing for confident identification and purity assessment. The mass spectrum of the derivatized compound would show a molecular ion peak corresponding to the silylated molecule, along with fragment ions resulting from the loss of methyl groups or the entire TMS moiety, which is characteristic of such derivatives.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound with high accuracy. This method is instrumental in confirming the elemental composition of newly synthesized molecules like this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.
For this compound, with a chemical formula of C₉H₈O₄, the theoretical monoisotopic mass is calculated to be 180.042259 Da. Experimental determination via HRMS would be expected to yield a value extremely close to this theoretical mass, typically within a few parts per million (ppm), thus confirming the compound's elemental formula and identity.
| Parameter | Value |
| Molecular Formula | C₉H₈O₄ |
| Theoretical Monoisotopic Mass | 180.042259 Da |
| Expected HRMS Result | m/z value confirming the elemental composition |
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are essential techniques for identifying the functional groups present in a molecule. These methods work by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the different bonds and functional groups within the molecule.
The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: the carboxylic acid (carbonyl and hydroxyl), the aldehyde (carbonyl), and the methoxy group.
Hydroxyl (-OH) Group: The carboxylic acid's hydroxyl group is typically observed as a very broad and strong absorption band in the region of 3300-2500 cm⁻¹. docbrown.infolibretexts.orgvscht.cz This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules. docbrown.info
Carbonyl (C=O) Groups: The compound contains two carbonyl groups, one from the carboxylic acid and one from the aldehyde (formyl group). The carboxylic acid C=O stretching vibration typically appears as a strong band between 1760-1690 cm⁻¹. libretexts.orglibretexts.org The aldehyde C=O stretch is also strong and generally found in a similar region, often around 1700-1680 cm⁻¹ for aryl aldehydes. The conjugation with the aromatic ring can influence the exact position of these absorptions.
Methoxy (-OCH₃) Group: The presence of the methoxy group is confirmed by C-O stretching vibrations, which typically appear in the fingerprint region. The aryl ether C-O stretch is expected to show a strong band around 1320-1210 cm⁻¹. libretexts.org Additionally, the C-H stretching of the methyl group within the methoxy functional group will contribute to absorptions in the 3000–2850 cm⁻¹ region. libretexts.org
Beyond simple functional group identification, FT-IR spectroscopy allows for a detailed analysis of the various vibrational modes of the molecule. These include stretching and bending vibrations that are characteristic of the entire molecular structure.
C-H Vibrations: Aromatic C-H stretching vibrations from the benzene ring are expected to appear as weaker bands in the 3100-3000 cm⁻¹ region. vscht.czlibretexts.org The aldehyde C-H stretch, a key identifier for the formyl group, typically shows one or two weak to medium bands around 2850-2750 cm⁻¹.
C=C Aromatic Vibrations: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically produce several bands of variable intensity in the 1600-1400 cm⁻¹ region. libretexts.org
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. docbrown.info It contains a complex pattern of overlapping vibrations, including C-C stretching, C-O stretching, and various bending modes (e.g., O-H bend, C-H bend), which are unique to the specific molecule. docbrown.infolibretexts.org A detailed analysis of this region can provide a definitive "fingerprint" for the identification of this compound. docbrown.info
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300-2500 | Strong, Very Broad |
| Carboxylic Acid | C=O Stretch | 1760-1690 | Strong |
| Aldehyde | C=O Stretch | ~1700-1680 | Strong |
| Aldehyde | C-H Stretch | ~2850 & ~2750 | Weak to Medium |
| Methoxy | C-O Stretch | 1320-1210 | Strong |
| Aromatic Ring | C-H Stretch | 3100-3000 | Weak to Medium |
| Aromatic Ring | C=C Stretch | 1600-1400 | Medium to Weak |
Chromatographic Techniques
Chromatographic methods are fundamental for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of this compound and for its quantification in a mixture. A common approach involves reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture.
For the analysis of this compound, a typical method would utilize a C18 column with a gradient elution system. This involves gradually changing the composition of the mobile phase, for instance, by increasing the proportion of an organic solvent like acetonitrile in an aqueous solution (often containing a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape). Detection is commonly achieved using a Photodiode Array (PDA) or UV detector set at a wavelength where the compound exhibits strong absorbance, such as 254 nm. This method allows for the separation of the target compound from starting materials, by-products, and other impurities, enabling a precise purity assessment, often expected to be greater than 95%.
| HPLC Parameter | Typical Condition |
| Technique | Reverse-Phase HPLC |
| Stationary Phase | C18 Column |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% TFA |
| Detection | UV/PDA at 254 nm |
| Application | Purity assessment and quantification |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions in real-time. chemistryhall.comsigmaaldrich.comsigmaaldrich.comnih.gov In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. researchgate.net
The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. chemistryhall.com The plate is then placed in a developing chamber containing a suitable mobile phase, often a mixture of solvents like ethyl acetate and hexane. As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary and mobile phases. chemistryhall.com
Other Characterization Techniques
X-ray Diffraction (XRD) is an indispensable tool for the solid-state characterization of this compound. It provides fundamental information about the material's crystallinity and its precise three-dimensional atomic arrangement. units.it
X-ray Powder Diffraction (XRPD): This technique is used to assess the bulk crystallinity of a sample. units.it The resulting diffractogram, a plot of X-ray intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for the crystalline phase. Broad peaks may indicate the presence of amorphous content, while sharp, well-defined peaks are characteristic of a highly crystalline material. mdpi.com XRPD is also crucial for identifying different polymorphic forms, which may have distinct physical properties.
Table 2: Information Obtained from XRD Analysis
| XRD Technique | Information Provided | Significance for this compound |
| Single-Crystal XRD | Atomic coordinates, bond lengths, bond angles, crystal system. researchgate.netrsc.org | Unambiguous confirmation of molecular structure and stereochemistry. |
| Powder XRD (XRPD) | Crystalline "fingerprint," degree of crystallinity, polymorphism. units.it | Quality control, identification of different solid-state forms, stability studies. |
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org This technique is particularly informative for molecules containing conjugated π-systems, such as the aromatic ring in this compound. libretexts.org
The structure of this compound contains several key features that influence its UV-Vis spectrum: the benzene ring, the carbonyl groups of the aldehyde and carboxylic acid, and the methoxy group. These constitute a conjugated system where π electrons are delocalized. The absorption of UV light can induce π → π* transitions, which are typically high-intensity, and n → π* transitions associated with the non-bonding electrons on the oxygen atoms, which are generally of lower intensity. libretexts.orgusp.br The extent of conjugation in a molecule directly affects the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO); greater conjugation lowers this gap, resulting in absorption at longer wavelengths (a bathochromic or red shift). youtube.com
Table 3: Electronic Transitions in this compound
| Transition Type | Orbitals Involved | Structural Origin | Expected Wavelength Region |
| π → π | Bonding π to Antibonding π | Aromatic ring, C=O groups | 200-400 nm libretexts.org |
| n → π | Non-bonding (Oxygen) to Antibonding π | C=O and O-CH3 groups | Longer wavelength than π→π*, lower intensity libretexts.orgusp.br |
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a material as a function of temperature or time in a controlled atmosphere. tainstruments.com It is a primary method for evaluating the thermal stability of compounds like this compound. mdpi.com
A TGA experiment involves heating a small amount of the sample on a precision balance inside a furnace. The resulting thermogram plots the percentage of weight loss against temperature. For this compound, a typical TGA curve would show a stable baseline at lower temperatures, followed by a sharp decrease in mass at the onset of thermal decomposition. The temperature at which significant weight loss begins is a key indicator of the material's thermal stability. nih.gov Any initial, minor weight loss at lower temperatures (e.g., < 150°C) could indicate the presence of residual solvent or adsorbed water. researchgate.net
Table 4: Interpreting TGA Data for this compound
| Temperature Range | Observed Event | Interpretation |
| Room Temp. to ~150°C | Minor weight loss | Loss of adsorbed moisture or volatile impurities. tainstruments.comresearchgate.net |
| ~150°C to Decomposition Temp. | Stable mass (plateau) | The compound is thermally stable in this range. |
| Decomposition Temp. Onwards | Sharp, significant weight loss | The compound is undergoing thermal decomposition. tainstruments.com |
| High Temperature | Residual mass | Formation of non-volatile decomposition products (e.g., char). |
Elemental Analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) in a sample. For this compound, this method serves to confirm its elemental composition and support its proposed molecular formula, C₉H₈O₄.
The analysis involves the combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. The percentage of oxygen is typically determined by difference. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.
Table 5: Theoretical Elemental Composition of this compound (C₉H₈O₄)
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 9 | 108.09 | 59.99% |
| Hydrogen | H | 1.01 | 8 | 8.08 | 4.48% |
| Oxygen | O | 16.00 | 4 | 64.00 | 35.53% |
| Total | 180.17 | 100.00% |
Applications of 2 Formyl 5 Methoxybenzoic Acid in Advanced Materials and Specialized Chemistry
Building Block in Complex Organic Molecule Synthesis
The inherent reactivity of the aldehyde and carboxylic acid groups, influenced by the electron-donating methoxy (B1213986) substituent, makes 2-Formyl-5-methoxybenzoic acid a valuable precursor in multi-step synthetic pathways. The aldehyde can readily undergo nucleophilic attack and condensation reactions, while the carboxylic acid provides a handle for esterification, amidation, or other transformations.
Precursor for Heterocyclic Compounds
While direct, widespread examples of the synthesis of heterocyclic compounds starting from this compound are not extensively documented in readily available literature, its structure is amenable to the construction of various heterocyclic scaffolds. The presence of ortho-formyl and carboxylic acid functionalities is a common motif in the synthesis of fused heterocyclic systems. For instance, similar structures are employed in the synthesis of benzofurans, quinolines, and isoxazoles through various cyclization strategies.
General synthetic strategies for these heterocycles often involve the reaction of a suitably substituted benzene (B151609) derivative with other reagents to build the heterocyclic ring. For example, the synthesis of benzofurans can be achieved through the reaction of a salicylaldehyde (B1680747) derivative with a compound that can provide the remaining two carbons of the furan (B31954) ring, followed by cyclization. organic-chemistry.orgjocpr.comnih.govmdpi.comnih.gov Similarly, quinoline (B57606) synthesis often involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. medwinpublisher.orgnih.govnih.govrsc.orgbeilstein-journals.org The synthesis of isoxazoles can be accomplished through the cycloaddition of a nitrile oxide with an alkyne or an enolate. nih.govmdpi.comresearchgate.netnih.govorganic-chemistry.org Given the functional groups present in this compound, it is a plausible starting material for analogous synthetic routes to these and other heterocyclic systems, likely after some initial functional group manipulation.
Role in Natural Product Synthesis (e.g., Vanillin (B372448) Derivatives)
The structural similarity of this compound to vanillin and its derivatives, such as vanillic acid, suggests its potential as a precursor in their synthesis. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a key natural product, and its synthesis and the preparation of its analogues are of significant interest. nih.govnih.gov While direct synthesis of vanillin from this compound is not a commonly reported pathway, the latter could be utilized to create more complex vanillin analogues. For instance, the formyl and carboxylic acid groups could be chemically modified to introduce different substituents or to build larger molecular frameworks onto the vanillin scaffold.
Synthesis of Specialty Chemicals and Materials
The functional groups of this compound make it a candidate for incorporation into specialty polymers and dyes. The aromatic ring and the potential for polymerization through its functional groups could allow for its use in the synthesis of conductive polymers. researchgate.net The chromophoric nature of the substituted benzene ring suggests that it could be a precursor for the synthesis of functional dyes, where the final color and properties could be tuned by reacting the aldehyde and carboxylic acid groups. researchgate.netsemanticscholar.org
Role in Medicinal Chemistry and Pharmaceutical Intermediates
The utility of this compound extends into the realm of medicinal chemistry, where it and its derivatives serve as intermediates in the synthesis of biologically active molecules.
Intermediate for Peroxisome Proliferator-Activated Receptor (PPAR) Activators
A derivative of this compound, Methyl 5-formyl-2-methoxybenzoate, has been identified as an intermediate in the synthesis of activators for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that are involved in the regulation of gene expression and have been targeted for the development of drugs for metabolic disorders.
Precursor for PTP1B Inhibitors
The same derivative, Methyl 5-formyl-2-methoxybenzoate, is also utilized in the preparation of 1,4-bis(3-hydroxycarbonyl-4-hydroxyl)styrylbenzene derivatives which act as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a role in the regulation of insulin (B600854) signaling, and its inhibition is a therapeutic strategy for the treatment of type 2 diabetes and obesity.
Synthesis of Pharmaceutical Compounds
This compound is a valuable building block in the synthesis of more complex molecules, serving as a key intermediate in the development of pharmaceutical agents. Its utility is demonstrated in its role as a precursor to Methyl 5-formyl-2-methoxybenzoate. This derivative is a significant intermediate for synthesizing compounds that act as peroxisome proliferator-activated receptor (PPAR) activators. chemicalbook.com PPARs are a group of nuclear receptor proteins that are crucial in regulating gene expression, and activators of these receptors are used in treatments for metabolic disorders.
Furthermore, Methyl 5-formyl-2-methoxybenzoate is utilized in the preparation of 1,4-bis(3-hydroxycarbonyl-4-hydroxyl)styrylbenzene derivatives, which have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). chemicalbook.com PTP1B is recognized as a negative regulator of the insulin signaling pathway, making its inhibitors a therapeutic target for type 2 diabetes and obesity. The foundational role of this compound in creating these intermediates underscores its importance in medicinal chemistry.
| Intermediate Compound | Therapeutic Target | Potential Application |
| Methyl 5-formyl-2-methoxybenzoate | Peroxisome Proliferator-Activated Receptor (PPAR) | Metabolic Disorders |
| Methyl 5-formyl-2-methoxybenzoate | Protein Tyrosine Phosphatase 1B (PTP1B) | Type 2 Diabetes, Obesity |
Potential in Drug Candidate Esterification to Improve Lipophilicity
The bioavailability and efficacy of a drug candidate are significantly influenced by its physicochemical properties, particularly its lipophilicity. Lipophilicity, often measured as the logarithm of the partition coefficient (log P), affects a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. A common strategy to enhance the lipophilicity of a drug candidate containing a carboxylic acid group is through esterification.
This compound possesses a carboxylic acid group that can be readily esterified. For instance, its conversion to Methyl 5-formyl-2-methoxybenzoate results in a pharmaceutical intermediate with improved lipophilicity. This transformation masks the polar carboxylic acid group with a less polar methyl ester group, increasing the molecule's affinity for lipid environments, such as cell membranes. By enhancing lipophilicity, the esterified compound can more easily traverse biological membranes, potentially leading to better absorption and distribution in the body. This strategy is a fundamental concept in drug design for optimizing the pharmacokinetic properties of polar drug candidates.
Emerging Applications
Fluorescence Studies
The structural framework of this compound, containing an aromatic ring conjugated with both electron-withdrawing (formyl, carboxyl) and electron-donating (methoxy) groups, is a common feature in many fluorescent molecules. The fluorescence properties of such compounds often arise from intramolecular charge-transfer (ICT) mechanisms. pharm.or.jp While the specific fluorescent properties of this compound are not extensively documented in current literature, its chemical structure suggests potential for applications in fluorescence studies. The aldehyde group, in particular, can be a reactive site for the synthesis of larger, more complex fluorescent probes and sensors. For example, aldehydes are known to react with amine-containing fluorophores in a way that can "turn on" fluorescence, a mechanism used for developing sensors. mdpi.com The development of novel fluorescent dyes and probes from derivatives of 2-methoxybenzoic acids for various applications, including biomolecule detection, remains an active area of research. nih.govresearchgate.net
Analytical Chemistry (e.g., MALDI Mass Spectrometry Matrix)
In the field of analytical chemistry, derivatives of benzoic acid are crucial as matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. A MALDI matrix is a compound that co-crystallizes with an analyte and absorbs laser energy, facilitating the soft ionization of the analyte molecule. 2,5-Dihydroxybenzoic acid (DHB) is one of the most common and effective matrices used, particularly for the analysis of lipids and proteins. pharm.or.jpresearchgate.net
Research has shown that mixtures of matrices can offer improved performance. A notable example is the "super-DHB," which is a mixture of DHB and 2-hydroxy-5-methoxybenzoic acid, a compound structurally very similar to this compound. bldpharm.com This super-DHB matrix has been effectively used in the MALDI analysis of triacylglycerols (TAGs). bldpharm.com The presence of the methoxybenzoic acid derivative in the matrix enhances ion generation for certain classes of molecules. This suggests a potential role for this compound or its close analogs as components in specialized MALDI matrix formulations for the analysis of specific biomolecules.
| Matrix Component | Application Area | Analyte Class |
| 2,5-Dihydroxybenzoic acid (DHB) | MALDI-MS | General (Lipids, Proteins) |
| "Super-DHB" (DHB + 2-hydroxy-5-methoxybenzoic acid) | MALDI-MS | Lipids (Triacylglycerols) |
Corrosion Inhibition
Organic compounds containing heteroatoms (such as oxygen, nitrogen, or sulfur) and π-electrons in aromatic or multiple bonds are often effective corrosion inhibitors for metals in acidic environments. These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. The adsorption process can occur through the sharing of electrons between the heteroatoms, the π-electrons of the aromatic ring, and the vacant d-orbitals of the metal.
While direct studies on this compound as a corrosion inhibitor are limited, research on structurally related compounds demonstrates the potential of its functional groups for this application. Schiff bases derived from substituted 2-methoxybenzaldehyde (B41997) have been shown to be effective corrosion inhibitors for mild steel in hydrochloric acid. nih.gov The inhibition is attributed to the presence of the imine group and the oxygen heteroatom, which promote adsorption on the metal surface. nih.gov Similarly, other phenol (B47542) derivatives have proven to be highly efficient corrosion inhibitors for aluminum. synquestlabs.com Given that this compound features an aromatic ring, a methoxy group (with an oxygen heteroatom), and carbonyl/carboxyl groups, it possesses the key structural features necessary for potential application as a corrosion inhibitor.
Biological Activities and Mechanistic Insights
Antimicrobial Properties
The antimicrobial potential of benzoic acid derivatives is a significant area of research. While specific studies on 2-Formyl-5-methoxybenzoic acid are limited, research on analogous compounds provides valuable insights into its potential antimicrobial activities.
Evaluation Against Bacterial Strains
Research into the antimicrobial properties of compounds structurally similar to this compound, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and its derivatives, has demonstrated notable activity against a range of bacteria. For instance, vanillin has been shown to primarily affect the cytoplasmic membrane of food-related bacteria including Escherichia coli, Lactobacillus plantarum, and Listeria innocua. The effectiveness of vanillin and its related compounds is dependent on the concentration, duration of exposure, and the specific microorganism being targeted. Generally, vanillin shows greater inhibitory action against Gram-positive bacteria (excluding lactic acid bacteria) than Gram-negative bacteria.
A study on 2-hydroxy-4-methoxybenzaldehyde (B30951), another close structural analog, determined its minimum inhibitory concentration (MIC) against Staphylococcus aureus. The MIC was found to be 1024 µg/mL, with the minimum bactericidal concentration (MBC) being twice the MIC. This indicates a potential for these types of compounds to inhibit and kill pathogenic bacteria.
Interactive Data Table: Antimicrobial Activity of 2-hydroxy-4-methoxybenzaldehyde against Staphylococcus aureus.
| Parameter | Value (µg/mL) |
| Minimum Inhibitory Concentration (MIC) | 1024 |
| Minimum Bactericidal Concentration (MBC) | 2048 |
Furthermore, derivatives of vanillin have been synthesized and evaluated for their antimicrobial potential. Certain acetyl vanillin derivatives have shown significant activity against Escherichia coli. The substitution of a methoxy (B1213986) group with an ethoxy group in some vanillin-derived compounds has been shown to enhance antibacterial activity, particularly against Staphylococcus epidermidis.
Potential as a Lead Compound for New Antibiotics
The structural features of this compound and its analogs, specifically the presence of hydroxyl and methoxy groups on the benzene (B151609) ring, are crucial for their antibacterial activity. The demonstrated efficacy of related compounds against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), suggests that this class of molecules could serve as a scaffold for the development of new antibacterial agents. The ability of 2-hydroxy-4-methoxybenzaldehyde to disrupt preformed biofilms of MRSA further highlights its potential as a lead structure for developing novel drugs to combat antibiotic-resistant infections.
Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action for vanillin is believed to be the disruption of the cytoplasmic membrane. For 2-hydroxy-4-methoxybenzaldehyde, studies have shown that it targets the cell membrane of S. aureus, leading to the release of intracellular proteins and nucleic acids. This membrane disruption is a key factor in its ability to inhibit bacterial growth. The aldehyde group present in these molecules is generally more active than a carboxyl group in conferring antibacterial properties.
Antioxidant Effects
The antioxidant properties of phenolic compounds are well-documented, and benzoic acid derivatives with hydroxyl and methoxy substitutions are known to be effective free radical scavengers.
In Vitro Assays for Free Radical Scavenging
At a concentration of 1 mM, o-vanillin exhibited 66.4% DPPH radical scavenging activity, whereas vanillin showed 22.9% activity. The rate constants for the reaction with the DPPH radical were determined to be 10.1 ± 0.8 M⁻¹s⁻¹ for o-vanillin and 1.7 ± 0.1 M⁻¹s⁻¹ for vanillin, further demonstrating the superior antioxidant capacity of o-vanillin. The phenolic hydroxyl group is primarily responsible for this free radical scavenging activity.
Interactive Data Table: DPPH Radical Scavenging Activity of Vanillin and o-Vanillin (1 mM).
| Compound | Scavenging Activity (%) | Rate Constant (M⁻¹s⁻¹) |
| Vanillin | 22.9 | 1.7 ± 0.1 |
| o-Vanillin | 66.4 | 10.1 ± 0.8 |
Studies on various phenolic acids have shown that the presence of methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups promotes their antioxidant activities. The number and position of these groups on the benzene ring significantly influence the antioxidant capacity.
Implications in Reducing Oxidative Damage
The ability of compounds like this compound and its analogs to scavenge free radicals suggests their potential role in mitigating oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous diseases. The antioxidant properties of these compounds, conferred by their phenolic and methoxy substituents, indicate that they could help in protecting cells from oxidative damage. The capacity of these molecules to donate a hydrogen atom or an electron to neutralize free radicals is a key aspect of their protective mechanism.
Mechanisms of Antioxidant Activity
Currently, there is a lack of specific scientific studies detailing the precise mechanisms through which this compound may exert antioxidant effects. The antioxidant potential of benzoic acid derivatives is often attributed to their chemical structure, particularly the substitution pattern on the benzene ring. The presence of electron-donating groups, such as methoxy (-OCH3) and hydroxyl (-OH) groups, can influence the molecule's ability to scavenge free radicals and chelate metal ions. However, without experimental data for this compound, any proposed mechanism remains speculative.
Cytotoxicity against Cancer Cell Lines
While some general statements suggest that derivatives of this compound have been explored for their cytotoxic effects against certain cancer cell lines, specific data regarding its activity against Hep-G2 (human liver cancer) and A2058 (human melanoma) cells is not available in the public domain.
Apoptosis Induction in Hep-G2 and A2058 Cancer Cells
There are no specific studies available that demonstrate or quantify the induction of apoptosis in Hep-G2 and A2058 cancer cells upon treatment with this compound. Research on other benzoic acid derivatives has shown the potential to trigger programmed cell death in cancerous cells, but this cannot be directly extrapolated to this specific compound.
Selective Cytotoxicity Against Cancerous Cells
Information regarding the selective cytotoxicity of this compound, which would indicate its ability to target cancer cells while sparing normal, healthy cells, is not currently documented in scientific literature.
Dose-Dependent Effects and Concentration-Response Studies
Detailed dose-response studies and the determination of key toxicological parameters such as IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values for this compound in Hep-G2 and A2058 cancer cell lines have not been published.
Mechanisms of Cytotoxicity and Apoptosis
The underlying molecular mechanisms by which this compound might exert cytotoxic and apoptotic effects are yet to be elucidated through dedicated research.
Anti-inflammatory Effects
Preliminary suggestions of anti-inflammatory properties for this compound and its derivatives exist. However, there is a lack of published scientific evidence to support this claim or to describe the potential mechanisms of action, such as the inhibition of inflammatory mediators or pathways.
Inhibition of Inflammatory Pathways
Substituted benzoic acid derivatives are recognized for their anti-inflammatory properties, often exerted through the modulation of key inflammatory signaling pathways. While specific research on this compound is limited, studies on analogous compounds suggest potential mechanisms. For instance, other benzoic acid derivatives have been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes. mdpi.comnih.gov The methoxy group on the benzene ring may influence the molecule's lipophilicity and electronic properties, potentially enhancing its ability to interact with cellular membranes and intracellular targets within inflammatory pathways. The anti-inflammatory activities of ortho-amino benzoic acids, which are nitrogen isosteres of salicylic (B10762653) acid, have been noted, suggesting that the substitution pattern on the benzoic acid ring is a key determinant of biological effect. researchgate.net
Role in Modulating Pro-inflammatory Mediators
The inflammatory response is characterized by the release of various mediators, including cytokines and prostaglandins. Research on compounds structurally related to this compound, such as 2-hydroxy-3-methoxybenzoic acid and 2-hydroxy-4-methoxybenzoic acid, has demonstrated the capacity of methoxy-substituted benzoic acids to modulate the production of pro-inflammatory cytokines. nih.govnih.gov For example, 2-hydroxy-3-methoxybenzoic acid has been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-4 (IL-4). nih.gov It is plausible that this compound could exhibit similar activities by interfering with the signaling cascades that lead to the synthesis and release of these inflammatory mediators. The production of cytokines is a key element in both normal immune responses and pathological inflammatory conditions. nih.gov
Comparative Studies with Known Anti-inflammatory Agents
Direct comparative studies of this compound with established anti-inflammatory drugs have not been reported. However, research on other benzoic acid derivatives provides a framework for potential comparisons. For instance, some novel synthesized benzoic acid derivatives have been evaluated for their anti-inflammatory effects in comparison to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and dexamethasone. nih.gov In-silico studies of other benzoic acid derivatives have also been compared to ibuprofen, showing potential for COX-2 inhibition. mdpi.com Such comparative analyses are crucial for determining the relative potency and selectivity of new compounds.
Enzyme Interactions and Metabolic Pathways
Substrate or Inhibitor for Enzymes
The formyl and methoxy groups of this compound suggest that it could interact with various enzymes as either a substrate or an inhibitor. The aldehyde (formyl) group is chemically reactive and can potentially form covalent bonds with nucleophilic residues in an enzyme's active site, leading to irreversible inhibition. wikibooks.org Benzoic acid derivatives are known to inhibit a range of enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the inflammatory cascade. bohrium.comnih.govnih.gov The specific substitution pattern on the benzoic acid ring plays a critical role in determining the potency and selectivity of enzyme inhibition. nih.gov
Interactions with Active Sites of Enzymes
The interaction of a molecule with an enzyme's active site is governed by its three-dimensional structure and the chemical properties of its functional groups. wikipedia.orgkhanacademy.org The carboxylic acid group of this compound can form electrostatic interactions and hydrogen bonds with amino acid residues such as arginine and tyrosine in an active site. creative-enzymes.com The formyl group, being an electrophile, can react with nucleophilic residues like serine or cysteine. wikibooks.org The methoxy group can participate in hydrophobic interactions within the active site. For example, 5-methoxy-2-mercaptobenzimidazole (B30804) has been shown to bind to tyrosinase through hydrogen bonding and hydrophobic interactions. nih.gov Molecular docking studies on similar compounds have predicted interactions with key amino acid residues in the active sites of enzymes like COX-2, iNOS, and 5-LOX. nih.gov
Influence on Aromatic Amino Acid Metabolism
While direct evidence is lacking, the structure of this compound suggests a potential to influence aromatic amino acid metabolism. This metabolic pathway is crucial for the synthesis of neurotransmitters and other essential biomolecules. Enzymes in this pathway often have active sites that accommodate aromatic structures. It is conceivable that this compound could act as a competitive inhibitor for enzymes that process natural aromatic substrates due to its structural similarity. For instance, in the catabolism of certain aromatic compounds, enzymes like aldehyde dehydrogenases are involved in oxidizing formyl groups. asm.org
Data Tables
Table 1: Potential Biological Activities of Substituted Benzoic Acid Derivatives
| Compound/Derivative Class | Observed Biological Activity | Potential Mechanism of Action |
|---|---|---|
| Methoxy-substituted benzoic acids | Modulation of pro-inflammatory cytokines (e.g., TNF-α, IL-4) | Interference with cytokine synthesis signaling pathways |
| Ortho-amino benzoic acids | Anti-inflammatory effects | Isosteric replacement of hydroxyl group in salicylic acid |
Table 2: Predicted Interactions of this compound Functional Groups with Enzyme Active Sites
| Functional Group | Type of Interaction | Potential Amino Acid Partners |
|---|---|---|
| Carboxylic Acid | Electrostatic, Hydrogen Bonding | Arginine, Tyrosine, Serine |
| Formyl (Aldehyde) | Covalent Bonding (potential) | Serine, Cysteine |
| Methoxy | Hydrophobic Interaction | Leucine, Isoleucine, Valine |
Other Reported Biological Activities
Antiviral Activity (e.g., as part of vanillin derivatives)
Vanillin and its derivatives have demonstrated a range of biological activities, including antiviral properties. jddtonline.inforesearchgate.net Research has highlighted the potential of these compounds to inhibit various viruses, suggesting they could serve as a basis for the development of new antiviral agents. nih.gov
A series of Schiff-based vanillin derivatives were investigated for their potential to inhibit the MPro protease of SARS-CoV-2, the virus responsible for COVID-19. researchgate.net Through ligand-based pharmacophore modeling, twenty vanillin derivatives showed significant potential as MPro inhibitors. researchgate.net Further structure-based modeling indicated that twelve of these derivatives exhibited potent MPro inhibition. researchgate.net This suggests that vanillin derivatives with aminopyridines, benzene rings, and oxazole (B20620) derivatives show promise as potential inhibitors of the SARS-CoV-2 main protease. researchgate.net
In another study, novel vanillin derivatives incorporating a bis(2-hydroxyethyl)dithioacetal moiety were synthesized and evaluated for their antiviral activities against plant viruses. nih.gov These compounds showed good to excellent activity against potato virus Y (PVY) and cucumber mosaic virus (CMV). nih.gov One particular compound, 6f, demonstrated superior curative and protection activities against both PVY and CMV in vivo, with EC50 values significantly better than the commercial antiviral agent ribavirin. nih.gov
Furthermore, in silico studies on Schiff base vanillin derivatives have suggested their potential antiviral activity against the Zika virus (ZIKV) by targeting the NS2B-NS3 protease. aalto.fi These findings point towards the promise of vanillin derivatives as candidates for further in vitro and in vivo antiviral testing. aalto.fi Benzoic acid derivatives have also been explored for their antiviral properties, with a compound designated as NC-5 showing potent activity against influenza A virus, including oseltamivir-resistant strains, by inhibiting neuraminidase. researchgate.netmdpi.com
Anti-diabetic Potential (e.g., as part of vanillin derivatives)
Vanillin and its derivatives have also been investigated for their potential in managing diabetes. jddtonline.info Studies in animal models have shown that vanillin can improve glucose homeostasis and modulate metabolic activities linked to type 2 diabetes. scispace.com
Research on ρ-hydroxybenzaldehyde and its derivatives, vanillin and syringaldehyde, in a type 2 diabetic rat model showed that these phenolic aldehydes possessed anti-diabetic activity. nih.gov Oral treatment with these compounds improved various diabetes-related parameters, including insulin (B600854) resistance, β-cell function, and lipid profiles, with effects comparable to the standard anti-diabetic drug metformin. nih.gov
Furthermore, 2-hydroxy 4-methoxy benzoic acid, a compound isolated from the roots of Hemidesmus indicus, has demonstrated anti-diabetic activity in streptozotocin-induced diabetic rats. researchgate.net Administration of this compound helped in normalizing blood glucose levels, improving insulin levels, and restoring other biochemical markers associated with diabetes. researchgate.net
The potential mechanisms underlying the anti-diabetic effects of vanillin derivatives may also involve the inhibition of enzymes such as α-glucosidase, which plays a role in carbohydrate digestion and glucose absorption. nih.gov
Interactive Data Tables
Table 1: Antiviral Activity of Vanillin Derivatives
| Compound/Derivative | Virus Target | Key Findings | Reference |
| Schiff-based vanillin derivatives | SARS-CoV-2 MPro | Showed strong MPro inhibition activity in silico. | researchgate.net |
| Vanillin derivatives with bis(2-hydroxyethyl)dithioacetal | Potato Virus Y (PVY), Cucumber Mosaic Virus (CMV) | Exhibited good to excellent antiviral activities in vivo. | nih.gov |
| Schiff base vanillin derivatives | Zika Virus (ZIKV) NS2B-NS3 protease | Showed potential antiviral activity in silico. | aalto.fi |
| Benzoic acid derivative (NC-5) | Influenza A Virus (including oseltamivir-resistant strains) | Potent neuraminidase inhibitor with in vitro and in vivo efficacy. | researchgate.netmdpi.com |
Table 2: Anti-diabetic Potential of Vanillin and its Derivatives
| Compound/Derivative | Animal Model | Key Findings | Reference |
| Vanillin | Fructose-streptozotocin induced diabetic rats | Suppressed hyperglycemia, improved pancreatic function and glucose tolerance. | scispace.com |
| ρ-hydroxybenzaldehyde, Vanillin, Syringaldehyde | Fructose-fed streptozotocin-induced T2D rats | Improved insulin resistance, β-cell function, and lipid profiles. | nih.gov |
| 2-hydroxy 4-methoxy benzoic acid | Streptozotocin-induced diabetic rats | Normalized blood glucose and improved insulin levels. | researchgate.net |
Computational and Theoretical Studies
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are instrumental in predicting how a small molecule like "2-Formyl-5-methoxybenzoic acid" might interact with biological macromolecules, such as proteins. These techniques are foundational in drug discovery and design, helping to identify potential therapeutic targets and elucidate mechanisms of action.
While specific molecular docking studies exclusively focused on "this compound" are not extensively documented in publicly available literature, the principles of such studies can be inferred from research on analogous benzoic acid derivatives. Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a binding affinity or docking score.
The binding affinity is a quantitative measure of the strength of the interaction. In silico, this is often estimated as a free energy of binding (ΔG), with more negative values indicating a more stable complex. For example, in a hypothetical docking of "this compound" against a target protein, the calculated binding affinity would be compared to that of a known inhibitor to gauge its potential potency.
Table 1: Illustrative Example of Potential Ligand-Protein Interactions for a Benzoic Acid Derivative
| Interacting Ligand Group | Potential Interacting Protein Residue(s) | Type of Interaction |
| Carboxylic Acid | Arginine, Lysine, Serine | Hydrogen Bonding, Ionic Interactions |
| Methoxy (B1213986) Group | Leucine, Valine, Isoleucine | Hydrophobic Interactions |
| Formyl Group | Asparagine, Glutamine, Threonine | Hydrogen Bonding, Dipole-Dipole Interactions |
| Aromatic Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic Interactions |
This table is a generalized representation of potential interactions and is not based on specific experimental data for "this compound."
In the absence of direct experimental data, computational methods can be employed to predict the likely biological targets of "this compound". This process, often termed "target fishing" or "in silico target prediction," utilizes various approaches, including ligand-based and structure-based methods. uni-greifswald.debiorxiv.orgnih.gov
Ligand-based methods compare the structural and physicochemical properties of "this compound" to libraries of compounds with known biological activities. Similarities in molecular fingerprints or pharmacophore features can suggest that it may interact with the same targets as the known active compounds.
Structure-based methods, such as reverse docking, involve docking the molecule against a large panel of protein structures to identify those with which it is predicted to bind most strongly. nih.gov This can generate hypotheses about its potential mechanism of action. For example, given the known anti-inflammatory and antimicrobial activities of some benzoic acid derivatives, potential predicted targets could include enzymes involved in inflammatory pathways (e.g., cyclooxygenases, lipoxygenases) or essential bacterial enzymes. nih.govdntb.gov.uamdpi.com
The predicted targets can then be analyzed within the context of biological pathways to understand the potential downstream effects of the molecule's interaction. This in silico approach helps to prioritize experimental validation and can accelerate the discovery of new therapeutic applications for compounds like "this compound".
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. nih.govnih.gov These methods are invaluable for predicting various molecular properties of "this compound" from first principles.
The electronic structure of a molecule is key to its reactivity and spectroscopic properties. A fundamental aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests that the molecule is more reactive and can be more easily excited.
For substituted benzoic acids, the nature and position of the substituents significantly influence the HOMO and LUMO energies and their gap. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately predict these values. unamur.be
Table 2: Representative Calculated Electronic Properties for a Substituted Benzoic Acid (Illustrative)
| Parameter | Description | Illustrative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.0 eV |
These are illustrative values for a generic substituted benzoic acid and are not specific to "this compound."
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for structural confirmation.
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. dergipark.org.trjocpr.commdpi.com These calculated frequencies correspond to the vibrational modes of the molecule, such as the stretching and bending of bonds. By comparing the calculated IR spectrum with an experimental one, researchers can confirm the molecular structure and the presence of specific functional groups. For "this compound," characteristic vibrational frequencies for the carboxylic acid O-H, C=O, formyl C=O, and C-O-C stretches can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the chemical shifts of ¹H and ¹³C atoms in a molecule. dergipark.org.trdergipark.org.tr The calculated NMR spectra can aid in the interpretation of experimental data and the assignment of peaks to specific atoms in the molecule.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules. nih.govnih.govresearchgate.net These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often related to the HOMO-LUMO gap.
DFT calculations are a powerful tool for predicting the reactivity of a molecule. By analyzing the distribution of electron density and molecular orbitals, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified.
Fukui Functions: The Fukui function is a reactivity descriptor derived from DFT that indicates the propensity of a particular atomic site in a molecule to undergo an electrophilic, nucleophilic, or radical attack. nih.govresearchgate.net Analysis of the Fukui functions for "this compound" would reveal the relative reactivity of the different atoms in the molecule, guiding synthetic modifications.
Transition State Analysis: For a given chemical reaction, computational methods can be used to locate the transition state structure and calculate its energy. nih.gov The energy of the transition state relative to the reactants determines the activation energy of the reaction. This allows for the theoretical investigation of reaction mechanisms and the prediction of reaction rates and product distributions. For "this compound," this could be applied to study its derivatization reactions or its metabolic pathways.
Patent Landscape and Commercial Applications
Overview of Patents Referencing 2-Formyl-5-methoxybenzoic Acid
The patent landscape for this compound and its derivatives highlights its crucial role as a key intermediate in the synthesis of various pharmaceutical compounds. A notable example is its application in the production of Eluxadoline, a medication used for the treatment of irritable bowel syndrome with diarrhea (IBS-D). A Chinese patent, CN109096107B, details a preparation method for methyl 5-formyl-2-methoxybenzoate, explicitly identifying it as a key intermediate for Eluxadoline. google.com This patent emphasizes an improved synthesis route with a high yield, underscoring the industrial importance of this structural motif.
Patents also cover more complex molecules that incorporate the this compound core. For instance, a US patent application (US20160015724A1) describes novel crystalline forms of a complex molecule, 5-({[2-amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1h-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid, which functions as an opioid receptor modulator. This indicates the versatility of the this compound scaffold in the development of new therapeutic agents.
While many patents may not directly name "this compound," they often claim methods for the synthesis of its derivatives or final pharmaceutical products that rely on it as a critical building block. The recurring presence of this chemical structure in patents related to drug development underscores its value to the pharmaceutical industry.
Commercial Synthesis and Production
The commercial synthesis of this compound and its esters is driven by the demand for its use in pharmaceutical manufacturing. The methods employed are designed to be efficient, high-yielding, and scalable for industrial production.
One of the common strategies for introducing the formyl group is through formylation reactions such as the Vilsmeier-Haack reaction. This involves treating a substituted methoxybenzoic acid with a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Another approach is directed ortho-metalation, followed by the introduction of a formyl group.
The aforementioned Chinese patent CN109096107B provides a detailed example of a large-scale synthesis of methyl 5-formyl-2-methoxybenzoate. google.com The process described involves the reaction of methyl 2-methoxybenzoate (B1232891) with hexamethylenetetramine (urotropine) in the presence of methanesulfonic acid. This method is highlighted for its high yield (around 94%) and suitability for hundred-kilogram scale production, making it a commercially viable process. google.com The patent contrasts this with a previous method that had a significantly lower yield of less than 10%. google.com
The choice of starting materials and reaction conditions is crucial for optimizing the commercial production process, ensuring high purity of the final product while minimizing costs and environmental impact.
Market Presence and Research Demand
This compound and its derivatives are readily available from various chemical suppliers, indicating a steady demand from the research and development sector. Companies such as SynQuest Labs, Santa Cruz Biotechnology, and NanoAxis LLC list the compound in their catalogs, making it accessible to researchers in academic and industrial laboratories. synquestlabs.comscbio.cn
The primary driver for the market demand is its role as a versatile intermediate in medicinal chemistry and drug discovery. Its trifunctional nature (carboxylic acid, aldehyde, and methoxy (B1213986) group) allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of diverse molecular scaffolds.
The research demand for this compound is closely linked to the development of new pharmaceuticals. Its established use in the synthesis of the commercial drug Eluxadoline solidifies its importance. Furthermore, ongoing research into new therapeutic agents, including potential antimicrobial, antioxidant, and anti-inflammatory compounds, continues to fuel the demand for this and related benzoic acid derivatives. Preliminary studies have also explored its cytotoxic effects against certain cancer cell lines, suggesting its potential as a lead compound for the development of new anticancer agents. The continued exploration of its synthetic utility in creating novel heterocyclic compounds and complex natural products is a promising area for future research.
Conclusion and Future Research Perspectives
Summary of Key Findings and Contributions
2-Formyl-5-methoxybenzoic acid has been primarily recognized for its role as a versatile synthetic intermediate. The presence of three distinct and reactive functional groups allows it to serve as a foundational building block for more intricate molecular designs.
Key contributions and findings in the research landscape of this compound include:
Synthetic Utility : The compound is a key precursor in the synthesis of more complex molecules, including specialty chemicals and various heterocyclic compounds. Its formyl and carboxylic acid groups are readily modifiable, participating in reactions such as oxidation, reduction, reductive amination, and carbon-carbon bond-forming reactions like the Wittig and aldol (B89426) reactions.
Precursor to Bioactive Scaffolds : It is a documented precursor for methyl 5-formyl-2-methoxybenzoate, an intermediate used in the synthesis of peroxisome proliferator-activated receptor (PPAR) activators and PTP1B inhibitors, which are relevant targets in metabolic diseases and diabetes. chemicalbook.com
Preliminary Biological Activity : Initial investigations have suggested that this compound and its derivatives may exhibit a range of biological activities. These include potential antimicrobial, antioxidant, anti-inflammatory, and even cytotoxic effects against certain cancer cell lines, positioning it as a potential lead compound for drug discovery.
The primary contribution of research into this compound has been to provide synthetic chemists with a reliable and adaptable scaffold for building molecular complexity, particularly in the pursuit of new therapeutic agents.
Unexplored Research Avenues and Challenges
Despite its utility, many aspects of this compound remain underexplored. The path forward is marked by several challenges and opportunities for new discoveries.
Elucidation of Biological Mechanisms : The preliminary reports on its antimicrobial and cytotoxic activities are promising but lack mechanistic depth. Future research must focus on identifying the specific cellular targets and pathways through which the compound exerts these effects. This would validate its potential as a therapeutic lead and guide the design of more potent and selective derivatives.
Optimization of Synthetic Routes : While synthetic pathways exist, challenges related to yield, purity, and scalability persist, which are common in the synthesis of polysubstituted benzoic acids. beilstein-journals.org Systematic optimization of reaction conditions, such as temperature control to prevent over-oxidation and the selection of efficient catalysts and solvents, is necessary. Developing greener and more cost-effective synthetic methods would enhance its accessibility for broader research.
Coordination Chemistry : The potential of the carboxylic acid and adjacent formyl group to act as ligands for metal ions is an almost entirely unexplored field. Investigating its coordination chemistry could lead to the development of novel catalysts, materials with interesting photophysical properties, or metal-based therapeutics.
In-depth Spectroscopic and Crystallographic Analysis : Comprehensive structural studies, including detailed analysis of intermolecular interactions through X-ray crystallography, would provide valuable insights into its solid-state behavior and inform the design of co-crystals or derivatives with desired physical properties. rsc.org
Potential for Novel Applications and Derivatives
The true potential of this compound lies in its capacity as a scaffold for generating diverse libraries of new compounds. The strategic placement of its functional groups offers a playground for synthetic chemists to create novel derivatives with tailored properties.
Future applications could be realized through the synthesis of derivatives such as:
Heterocyclic Systems : The aldehyde and carboxylic acid functionalities are ideal for condensation reactions to form a wide array of fused heterocyclic systems, such as benzofurans, dioxepins, and quinazolinones, which are prevalent motifs in medicinal chemistry. preprints.orgresearchgate.net
Schiff Bases and Amide Libraries : The formyl group can be readily converted into Schiff bases, while the carboxylic acid can be transformed into a vast library of amides. These derivatives are crucial in drug discovery for modulating properties like solubility, bioavailability, and target binding.
Enzyme Inhibitors and Allosteric Modulators : Building upon the general role of substituted benzaldehydes and benzoic acids in drug design, derivatives could be rationally designed to target specific enzymes or protein-protein interactions. nih.govacs.org For example, substituted benzaldehydes have been investigated as agents to increase the oxygen affinity of hemoglobin. nih.gov
The table below outlines potential avenues for derivatization and their corresponding target applications.
| Derivative Class | Synthetic Strategy | Potential Application |
| Esters/Amides | Reaction at the carboxylic acid group | Prodrugs, modulation of solubility and bioavailability |
| Schiff Bases/Imines | Condensation with primary amines at the formyl group | Antimicrobial agents, fluorescent probes, synthetic intermediates |
| Fused Heterocycles | Intramolecular cyclization or reaction with bifunctional reagents | Novel scaffolds for anticancer and anti-inflammatory drugs |
| Hydroxymethyl Derivatives | Selective reduction of the formyl group | Building blocks for natural product synthesis |
Broader Impact on Chemical and Pharmaceutical Sciences
The study of this compound, while specific, has a broader resonance within the chemical and pharmaceutical sciences. It exemplifies the critical importance of functionalized aromatic building blocks in modern organic synthesis and drug discovery. nbinno.comnih.gov
Its impact can be summarized as follows:
Advancing Synthetic Methodology : The challenges associated with the selective synthesis and functionalization of polysubstituted aromatics like this compound drive innovation in synthetic methods, including C-H activation and directed metalation. core.ac.ukresearchgate.net
Informing Structure-Activity Relationships (SAR) : As a scaffold for new derivatives, it serves as an excellent platform for systematic SAR studies. By observing how small structural modifications impact biological activity, researchers can build predictive models that accelerate the drug discovery process. nih.gov
Fueling Drug Discovery Pipelines : The availability of versatile and well-characterized intermediates is the bedrock of pharmaceutical research. markwideresearch.comannexechem.com Compounds like this compound are starting points for hit-to-lead campaigns, potentially yielding new treatments for a range of diseases, from infections to cancer. benthamscience.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-formyl-5-methoxybenzoic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer :
- Stepwise Synthesis : Start with 5-methoxybenzoic acid derivatives. Introduce formylation via Vilsmeier-Haack reaction (POCl₃/DMF) or directed ortho-metalation followed by formylation .
- Optimization Parameters :
- Catalyst Loading : Use Pd/C (5–10 wt%) for hydrogenation steps to minimize side products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance formylation efficiency.
- Temperature Control : Maintain 0–5°C during nitration or bromination to avoid over-oxidation .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, UV detection at 254 nm) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR for confirming formyl (δ ~9.8–10.2 ppm) and methoxy (δ ~3.8–4.0 ppm) groups. Compare with databases (NIST Chemistry WebBook) .
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (expected m/z: 194.1 for C₉H₈O₄) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase columns and gradient elution (acetonitrile/water + 0.1% TFA) .
Q. How should researchers address instability of this compound in solution during experiments?
- Methodological Answer :
- Storage : Store solid at –20°C under inert gas (argon). Prepare solutions fresh in anhydrous solvents (e.g., DMSO-d₆) to prevent hydrolysis .
- Stabilizers : Add radical scavengers (e.g., BHT) or chelating agents (EDTA) in aqueous buffers .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the reactivity and regioselectivity of this compound in derivatization reactions?
- Methodological Answer :
- DFT Modeling : Calculate Fukui indices to predict electrophilic/nucleophilic sites. Use Gaussian09 with B3LYP/6-311+G(d,p) basis set .
- Case Study : Simulate formyl group reactivity in SNAr reactions with amines; compare with experimental yields .
Q. What strategies resolve contradictions in reported catalytic activity of this compound derivatives across studies?
- Methodological Answer :
- Cross-Validation : Replicate reactions under standardized conditions (solvent, temperature, catalyst).
- Analytical Triangulation : Combine XRD (crystal structure), IR (functional groups), and kinetic studies to confirm active species .
Q. How can regioselectivity challenges in synthesizing this compound analogs be mitigated?
- Methodological Answer :
- Directing Groups : Install temporary groups (e.g., boronic esters) to steer formylation to the desired position .
- Microwave-Assisted Synthesis : Enhance selectivity via rapid, controlled heating (e.g., 100°C, 10 min) .
Q. What catalytic applications does this compound have in asymmetric synthesis or organocatalysis?
- Methodological Answer :
- Chiral Ligand Synthesis : Couple with L-proline to form Schiff base catalysts for asymmetric aldol reactions .
- Photocatalysis : Test under blue LED light with Ru(bpy)₃²⁺ for C–H functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
